molecular formula C₁₈H₂₀D₄N₄O₄ B1158732 Carbazeran-d4

Carbazeran-d4

Numéro de catalogue: B1158732
Poids moléculaire: 364.43
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Carbazeran-d4, also known as Carbazeran-d4, is a useful research compound. Its molecular formula is C₁₈H₂₀D₄N₄O₄ and its molecular weight is 364.43. The purity is usually 95%.
BenchChem offers high-quality Carbazeran-d4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Carbazeran-d4 including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C₁₈H₂₀D₄N₄O₄

Poids moléculaire

364.43

Synonymes

N-Ethylcarbamic Acid 1-(6,7-Dimethoxy-1-phthalazinyl)-4-(piperidinyl-d4) Ester;  Ethylcarbamic Acid 1-(6,7-Dimethoxy-1-phthalazinyl)-4-(piperidinyl-d4) Ester;  UK 31557-d4; 

Origine du produit

United States
Foundational & Exploratory

Carbazeran and Carbazeran-d4: Elucidating Phosphodiesterase Inhibition and Aldehyde Oxidase-Mediated Metabolism

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Introduction: The Dual Nature of Carbazeran

Carbazeran was originally developed as a potent, dual inhibitor of phosphodiesterase (PDE) II and III, designed to elicit positive inotropic and chronotropic effects for cardiovascular indications[1]. However, its clinical trajectory was abruptly halted due to profound, species-specific presystemic clearance. In humans, carbazeran is rapidly metabolized by hepatic Aldehyde Oxidase 1 (AOX1) into an inactive metabolite, 4-oxo-carbazeran (also known as 4-hydroxycarbazeran)[2].

Today, carbazeran has been repurposed as the gold-standard catalytic probe for evaluating in vitro and in vivo AOX1 activity[3]. To accurately map this rapid metabolic conversion and perform rigorous pharmacokinetic (PK) profiling, Carbazeran-d4 —the stable deuterium-labeled isotopologue—is utilized as an indispensable internal standard (SIL-IS) in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows[4]. This guide deconstructs the pharmacological mechanism of carbazeran, its AOX1-mediated metabolic fate, and the self-validating analytical protocols required to quantify these processes.

Mechanism of Action: Phosphodiesterase Inhibition

Carbazeran exerts its primary pharmacological action at the myocardial level by competitively inhibiting PDE-II and PDE-III[1]. These intracellular enzymes are responsible for the hydrolysis and subsequent degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).

By preventing this hydrolysis, carbazeran triggers a localized accumulation of cAMP. This elevation activates Protein Kinase A (PKA), which subsequently phosphorylates L-type calcium channels and the ryanodine receptor. The resulting influx of intracellular calcium ( Ca2+ ) directly enhances myocardial contractility (positive inotropy) and heart rate (positive chronotropy) independent of adrenergic receptor mechanisms[1].

PDE_Pathway Carbazeran Carbazeran (PDE II/III Inhibitor) PDE PDE II / PDE III (Inhibited) Carbazeran->PDE Inhibits cAMP Intracellular cAMP (Elevated) PDE->cAMP Prevents Hydrolysis PKA Protein Kinase A (Activated) cAMP->PKA Calcium Ca2+ Influx PKA->Calcium Inotropy Positive Inotropic & Chronotropic Effects Calcium->Inotropy

Caption: Carbazeran-mediated PDE inhibition pathway leading to positive inotropic cardiac effects.

The Metabolic Fate: AOX1-Mediated 4-Oxidation

Despite its target efficacy, carbazeran's utility is dictated by its metabolism. Unlike many drugs that are cleared by Cytochrome P450 (CYP) enzymes, carbazeran is exclusively oxidized by Aldehyde Oxidase 1 (AOX1) , a cytosolic molybdenum hydroxylase[5].

AOX1 catalyzes the nucleophilic attack on the electron-deficient carbon (C4) of carbazeran's phthalazine ring, converting it to 4-oxo-carbazeran[2]. This pathway is highly active in humans and baboons, leading to near-complete presystemic clearance, but is virtually absent in dogs (where O-demethylation dominates)[2].

AOX1_Metabolism Carbazeran Carbazeran (AOX1 Substrate) AOX1 Hepatic AOX1 (Cytosolic Enzyme) Carbazeran->AOX1 4-Oxidation Metabolite 4-oxo-carbazeran (Primary Metabolite) AOX1->Metabolite Clearance Rapid Presystemic Clearance Metabolite->Clearance

Caption: Hepatic AOX1-mediated 4-oxidation of carbazeran to 4-oxo-carbazeran.

Quantitative Kinetic Profile

Understanding the baseline kinetics of this reaction is critical for designing in vitro assays. The table below summarizes the established parameters for carbazeran metabolism in human in vitro systems.

Kinetic ParameterValueBiological / Experimental Significance
Primary Enzyme Aldehyde Oxidase 1 (AOX1)Cytosolic enzyme; requires Human Liver Cytosol (HLC) or S9 fractions for accurate in vitro modeling[5].
Major Metabolite 4-oxo-carbazeranThe primary target analyte for quantifying AOX1 activity[3].
Michaelis Constant ( Km​ ) ~5 µMIndicates high substrate affinity. Assays should be run at or below this concentration to ensure linear Michaelis-Menten kinetics[5].
Analytical Standard Carbazeran-d4SIL-IS utilized to correct for matrix effects and ion suppression during LC-MS/MS analysis[4].

The Role of Carbazeran-d4 in Analytical Workflows

To quantify the rapid conversion of carbazeran, researchers rely on Carbazeran-d4 . By incorporating four deuterium atoms, the mass-to-charge ratio (m/z) is shifted by +4 Da (m/z 365.3)[4].

The Causality of the SIL-IS Choice: AOX1 activity is highly susceptible to ex vivo degradation, and cytosolic matrices cause significant ion suppression in the electrospray ionization (ESI) source of a mass spectrometer. A generic internal standard (e.g., tolbutamide) will not co-elute perfectly with carbazeran. Carbazeran-d4, however, shares the exact physicochemical properties of the parent drug. It co-elutes chromatographically and experiences the identical matrix suppression environment, providing a mathematically perfect normalization factor for calculating the peak area ratio. This ensures that intrinsic clearance ( CLint​ ) calculations remain absolute and reproducible.

Experimental Protocol: UPLC-MS/MS Quantification of AOX1 Activity

The following methodology details a self-validating system for evaluating AOX1-mediated metabolism or screening novel AOX1 inhibitors (e.g., erlotinib) using Human Liver Cytosol (HLC) and Carbazeran-d4[6],[4].

Step 1: Reagent & Matrix Preparation
  • Buffer: Prepare 100 mM potassium phosphate buffer (pH 7.4) containing 1 mM EDTA.

  • Enzyme Matrix: Thaw Human Liver Cytosol (HLC) strictly on ice. Scientific Rationale: AOX1 is highly thermolabile; extended exposure to room temperature prior to the assay will denature the enzyme, yielding false-negative clearance rates. Do not use liver microsomes, as AOX1 is a soluble cytosolic enzyme[7].

  • Quench Solution: Prepare ice-cold acetonitrile containing 4 nM Carbazeran-d4[4].

Step 2: Incubation Assembly
  • In a 96-well microplate, combine HLC (final protein concentration: 0.5 mg/mL) and any test inhibitors.

  • Crucial Control: Ensure the final concentration of organic solvents (e.g., DMSO) is strictly <0.5% v/v . Scientific Rationale: AOX1 is notoriously sensitive to organic solvents. Exceeding this threshold will artificially inhibit the enzyme, skewing Km​ and Vmax​ data[6].

  • Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

Step 3: Reaction Initiation & Termination
  • Initiate the reaction by adding Carbazeran to achieve a final concentration of 5 µM (approximating the Km​ )[5].

  • Incubate at 37°C for exactly 5 to 15 minutes to maintain the linear range of metabolite formation.

  • Terminate the reaction by adding a 3x volume (e.g., 300 µL) of the ice-cold Carbazeran-d4 quench solution. Scientific Rationale: The acetonitrile immediately precipitates the cytosolic proteins to halt the reaction, while the Carbazeran-d4 locks in the quantitative baseline[4].

Step 4: UPLC-MS/MS Analysis
  • Centrifuge the quenched plate at 4,000 x g for 15 minutes at 4°C. Transfer the supernatant to UPLC vials.

  • Inject 5 µL onto a C18 UPLC column.

  • MS/MS Parameters (Positive ESI Mode): Monitor the following Multiple Reaction Monitoring (MRM) transitions:

    • Carbazeran: m/z 361.2 → 272.1

    • 4-oxo-carbazeran: m/z 377.2 → 288.1

    • Carbazeran-d4 (IS): m/z 365.3 → 276.1[4]

LCMS_Workflow Incubation 1. HLC Incubation (Carbazeran + AOX1) Quench 2. Protein Precipitation (+ Carbazeran-d4 IS) Incubation->Quench Centrifuge 3. Centrifugation (4000 x g, 4°C) Quench->Centrifuge LCMS 4. UPLC-MS/MS (MRM Mode) Centrifuge->LCMS Data 5. Pharmacokinetic Quantification LCMS->Data

Caption: Step-by-step UPLC-MS/MS workflow using Carbazeran-d4 for AOX1 assay quantification.

Conclusion

Carbazeran remains a cornerstone molecule in both cardiovascular pharmacology and the study of aldehyde oxidase-mediated drug metabolism. By leveraging Carbazeran-d4 as a stable isotope-labeled internal standard, researchers can confidently map the pharmacokinetic profile of AOX1 substrates, screen for complex drug-drug interactions, and prevent late-stage clinical failures caused by unexpected presystemic clearance.

References

  • Oxidative metabolism of carbazeran in vitro by liver cytosol of baboon and man, PubMed (NIH),[Link]

  • Quantification of Carbazeran Metabolism by Aldehyde Oxidase in the Presence and Absence of Cimetidine Using Human Liver Cytosol (HLC), Bio-protocol,[Link]

  • Evaluation of Carbazeran 4-Oxidation and O6-Benzylguanine 8-Oxidation as Catalytic Markers of Human Aldehyde Oxidase, ResearchGate,[Link]

  • Mechanism-based inactivation of human aldehyde oxidase by erlotinib: Mechanistic insights from structural analogs and molecular docking, PMC (NIH),[Link]

  • Evaluation of Carbazeran 4-Oxidation and O 6-Benzylguanine 8-Oxidation as Catalytic Markers of Human Aldehyde Oxidase: Impact of Cytosolic Contamination of Liver Microsomes, PubMed (NIH),[Link]

Sources

Discovery and history of Carbazeran metabolism.

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Discovery and Metabolism of Carbazeran

Abstract

Carbazeran, a potent phosphodiesterase inhibitor, represents a significant case study in modern drug development, not for its clinical success, but for the critical lessons it taught researchers about preclinical species selection and the profound impact of metabolism on a drug's fate. The discovery that Carbazeran undergoes extensive and rapid presystemic metabolism in humans, a pathway largely absent in canines, highlighted the pivotal role of non-cytochrome P450 enzymes, specifically aldehyde oxidase (AOX1). This guide provides a comprehensive technical overview of the historical discovery, elucidation of the complex metabolic pathways, and the analytical methodologies employed to understand Carbazeran's biotransformation. It is intended for researchers, scientists, and drug development professionals to illustrate the causality behind experimental choices and the importance of rigorous metabolic investigation in early-stage drug discovery.

The Initial Conundrum: Species-Dependent Pharmacokinetics

The early development of Carbazeran revealed a stark and puzzling discrepancy between preclinical data and human clinical results. In dogs, following oral administration, Carbazeran was moderately well absorbed and demonstrated significant systemic bioavailability of approximately 68%.[1] This suggested a promising profile for therapeutic efficacy.

However, when administered to humans, the outcome was dramatically different. The systemic bioavailability of Carbazeran was negligible or non-measurable.[1] This finding meant that despite good absorption, the drug was being almost completely eliminated before it could reach systemic circulation to exert its pharmacological effect. This disparity pointed towards a powerful, species-specific presystemic metabolism occurring in humans that was not present in the dog, the initial preclinical model.[1]

Unraveling the Divergent Metabolic Pathways

The investigation into this species difference became a critical exercise in metabolite identification, revealing two distinct primary biotransformation routes.

The Dominant Human Pathway: 4-Hydroxylation

In humans and baboons, studies using radiolabeled compounds demonstrated that Carbazeran was almost completely cleared via the 4-hydroxylation of its phthalazine moiety.[1][2] This single metabolic transformation was so efficient that it accounted for the drug's extensive first-pass effect and lack of oral bioavailability.[2] The primary product was identified as 4-hydroxycarbazeran.[2]

The Canine Pathway: O-Demethylation

In contrast, the metabolic profile in dogs showed that the 4-hydroxylation pathway was functionally unimportant.[1][2] Instead, the primary route of biotransformation in this species was O-demethylation.[1] This fundamental difference in metabolic handling explained the much higher bioavailability observed in dogs compared to humans.

Identification of Key Human Metabolites

Further detailed analysis in human systems identified three primary derivatives resulting from the initial 4-hydroxylation event[3][4]:

  • M1: 4-oxo-carbazeran

  • M2: N-desethyl-4-oxo-carbazeran

  • M3: 6,7-dimethoxy-1-[4-(hydroxy)-piperidino]-4-phthalazinone

While 4-hydroxylation is the main pathway, later studies suggested that direct glucuronidation might also contribute to a smaller fraction (around 12%) of Carbazeran's elimination.[3]

Carbazeran_Metabolism cluster_human Human / Baboon cluster_dog Dog parent Carbazeran human_metabolite 4-Hydroxycarbazeran (M1, M2, M3) parent->human_metabolite 4-Hydroxylation (Major Pathway) dog_metabolite O-Desmethylcarbazeran (M4) parent->dog_metabolite O-Demethylation (Major Pathway) human_enzyme Aldehyde Oxidase (AOX1) (Cytosolic) human_enzyme->parent dog_enzyme Cytochrome P450 (CYP) dog_enzyme->parent

Caption: Divergent primary metabolic pathways of Carbazeran in humans vs. dogs.

Pinpointing the Enzymatic Machinery

With the "what" (metabolites) and "where" (presystemic) established, the focus shifted to identifying the specific enzyme responsible for the rapid 4-hydroxylation in humans.

The Critical Role of Aldehyde Oxidase (AOX1)

Initial hypotheses might have centered on the well-known cytochrome P450 (CYP450) family of enzymes. However, experimental evidence quickly pointed elsewhere. The enzyme responsible for Carbazeran's 4-hydroxylation was identified as aldehyde oxidase (AOX1) , a cytosolic molybdo-flavoenzyme.[2][5] This was a crucial finding, as AOX-mediated metabolism was less commonly considered a primary clearance pathway for drug candidates at the time, and it underscored the need to look beyond CYPs. The Michaelis constant (Km) for this reaction was reported to be approximately 5 µM, indicating a high affinity of the enzyme for Carbazeran.[5]

Experimental Evidence: Subcellular Fractionation and Inhibitor Studies

The causality behind identifying AOX1 was built on two key experimental pillars:

  • Subcellular Fractionation: Metabolism studies were conducted using different liver preparations. Significant and rapid metabolism of Carbazeran to 4-hydroxycarbazeran was observed in human liver cytosol (the soluble fraction of liver cells) and the S9 fraction (which contains both cytosol and microsomes).[2][5] Conversely, when using liver microsomes alone (where CYP450 enzymes are located), the reaction was negligible.[3] This strongly implicated a cytosolic enzyme.

  • Enzyme Inhibition: The use of known enzyme inhibitors confirmed the role of AOX1. Hydralazine, a known AOX inhibitor, effectively reduced the clearance of Carbazeran in in vitro systems.[6] Conversely, pan-CYP inhibitors like 1-aminobenzotriazole had no effect on Carbazeran 4-oxidation, ruling out significant CYP involvement in this specific human pathway.[7]

Methodologies for Elucidation

The study of Carbazeran's metabolism relies on robust in vitro models and sensitive bioanalytical techniques.

In Vitro Systems: A Comparative Analysis

The choice of an in vitro system is critical for accurately predicting metabolism. For an AOX1 substrate like Carbazeran, the system must contain a functional cytosolic enzyme component.

In Vitro SystemDescriptionSuitability for CarbazeranRationale & Key Considerations
Human Liver Cytosol The soluble fraction of liver homogenate containing cytosolic enzymes.High Directly assesses the activity of AOX1 without interference from microsomal (CYP) enzymes. Ideal for specific enzyme phenotyping.[5]
Human Liver S9 Fraction A supernatant fraction containing both cytosol and microsomes.High Provides a more complete metabolic picture, allowing for the study of potential interplay between cytosolic and microsomal enzymes.[5]
Human Hepatocytes Intact liver cells with a full complement of enzymes and cofactors.High Considered the "gold standard" as it most closely mimics the in vivo environment. Useful for predicting hepatic clearance.[6]
Human Liver Microsomes Vesicles of the endoplasmic reticulum containing CYP enzymes.Low Unsuitable for studying the primary metabolism of Carbazeran, as AOX1 is absent. Any observed activity is likely due to cytosolic contamination.[7]
Detailed Experimental Protocol: In Vitro Metabolism of Carbazeran in Human Liver S9 Fraction

This protocol describes a self-validating system for determining the intrinsic clearance of Carbazeran.

A. Reagents and Materials

  • Carbazeran stock solution (e.g., 10 mM in DMSO)

  • Pooled Human Liver S9 fraction

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound)

  • Quenching solution: Ice-cold acetonitrile containing the IS

  • Incubator/shaking water bath (37°C)

  • Centrifuge

  • LC-MS/MS system

B. Incubation Procedure

  • Preparation: On ice, prepare incubation mixtures in microcentrifuge tubes. For each 100 µL final volume, add potassium phosphate buffer, Human Liver S9 fraction (e.g., to a final protein concentration of 1 mg/mL), and the NADPH regenerating system.[5]

  • Pre-incubation: Equilibrate the mixtures by incubating at 37°C for 5 minutes in a shaking water bath. This step ensures the system is at the optimal temperature and enzymatic activity is stable before substrate addition.[5]

  • Initiation: Initiate the reaction by adding a small volume of the Carbazeran stock solution to achieve the desired final concentration (e.g., 1-25 µM).[8] Ensure the final DMSO concentration is low (<0.5%) to prevent enzyme inhibition.[8]

  • Time Course Sampling: Incubate the reactions at 37°C. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot (e.g., 50 µL).[5] The zero-minute time point serves as the baseline control.

  • Quenching: Immediately terminate the reaction by adding the aliquot to a tube containing a larger volume (e.g., 200 µL) of the ice-cold acetonitrile/IS quenching solution.[8] This step simultaneously stops enzymatic activity and precipitates proteins.

  • Sample Processing: Vortex the quenched samples vigorously. Centrifuge at high speed (e.g., 10,000 x g for 10 min) to pellet the precipitated protein.[8]

  • Analysis: Carefully transfer the supernatant to an LC vial for LC-MS/MS analysis to quantify the remaining Carbazeran at each time point.[5]

C. Data Analysis

  • Plot the natural logarithm of the remaining Carbazeran concentration versus time.

  • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.[5]

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg protein/mL).[5]

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_processing 3. Sample Processing cluster_analysis 4. Analysis prep Prepare Incubation Mixture: - Human Liver S9 - Buffer (pH 7.4) - NADPH Regenerating System pre_incubate Pre-incubate at 37°C (5 min) prep->pre_incubate initiate Initiate with Carbazeran pre_incubate->initiate incubate Incubate & Sample (0, 5, 15, 30, 60 min) initiate->incubate quench Quench Reaction (Ice-cold Acetonitrile + IS) incubate->quench centrifuge Vortex & Centrifuge (10,000 x g) quench->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis (Quantify Carbazeran) supernatant->lcms data Calculate Clearance (t½, CLint) lcms->data

Caption: Workflow for in vitro metabolism of Carbazeran using Human Liver S9.

Bioanalytical Techniques for Metabolite Identification and Quantification

Modern analytical chemistry is indispensable for metabolism studies.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the workhorse technique for quantifying drugs and their metabolites in complex biological matrices.[9] Its high sensitivity and selectivity allow for the accurate measurement of compound concentrations over time, which is essential for calculating pharmacokinetic parameters.

  • High-Resolution Mass Spectrometry (HRMS): Techniques like Time-of-Flight (TOF) or Orbitrap MS provide highly accurate mass measurements.[10] This capability is crucial for identifying unknown metabolites by determining their elemental composition and aiding in structural elucidation through fragmentation analysis.[6]

Bridging the Preclinical-Clinical Gap

The failure of the dog model to predict human metabolism highlighted the need for better translational tools.

Chimeric Mice with Humanized Livers

A significant advancement has been the development of chimeric mice with humanized livers (e.g., TK-NOG mice).[4][11] These mice are transplanted with human hepatocytes, which then populate the mouse liver. Studies have shown that these humanized-liver mice effectively replicate the human-specific, AOX1-mediated metabolism of Carbazeran.[4][11] When Carbazeran was administered to these mice, they produced the human-specific 4-oxo metabolites (M1, M2, M3) at much higher levels than control mice, demonstrating the functionality of the transplanted human AOX1 enzyme in vivo.[4] This model serves as a powerful tool for predicting human metabolism and overcoming the limitations of conventional animal models for AOX-metabolized drugs.

Conclusion: Lessons from Carbazeran for Modern Drug Development

The story of Carbazeran's metabolism is a foundational lesson in drug development. It serves as a powerful reminder of several key principles:

  • The Importance of Early, Broad Metabolic Profiling: Relying on a single preclinical species can be misleading. Understanding a compound's metabolic fate across multiple species and in vitro human systems is critical.

  • Metabolism Beyond CYP450: Drug metabolism is not limited to the cytochrome P450 system. Enzymes like Aldehyde Oxidase can be the primary drivers of drug clearance and must be investigated, especially for N-heterocyclic compounds.

  • Causality in Experimental Design: The systematic use of subcellular fractions and specific inhibitors was essential to correctly identify the metabolic pathway and enzyme. This logical progression from observation to mechanistic understanding is a hallmark of robust scientific inquiry.

Ultimately, Carbazeran's journey through metabolic discovery has provided the scientific community with an invaluable framework for interrogating drug metabolism, leading to the development of better predictive models and safer, more effective medicines.

References

  • ResearchGate. (n.d.). Evaluation of Carbazeran 4-Oxidation and O6-Benzylguanine 8-Oxidation as Catalytic Markers of Human Aldehyde Oxidase: Impact of Cytosolic Contamination of Liver Microsomes. ResearchGate. Retrieved from [Link]

  • Kaye, B., Rance, D. J., & Waring, L. (1985). Oxidative metabolism of carbazeran in vitro by liver cytosol of baboon and man. Xenobiotica, 15(3), 237–242. Retrieved from [Link]

  • Kaye, B., Offerman, J. L., & Reid, J. L. (2009). A species difference in the presystemic metabolism of carbazeran in dog and man. Taylor & Francis Online. Retrieved from [Link]

  • ResearchGate. (n.d.). AO catalyzes hydroxylation of carbazeran to 4-hydroxycarbazeran (A) and.... ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Human Aldehyde Oxidase 1-Mediated Carbazeran Oxidation in Chimeric TK-NOG Mice Transplanted with Human Hepatocytes. ResearchGate. Retrieved from [Link]

  • Uehara, S., et al. (2020). Human Aldehyde Oxidase 1-Mediated Carbazeran Oxidation in Chimeric TK-NOG Mice Transplanted with Human Hepatocytes. Drug Metabolism and Disposition, 48(7), 580-586. Retrieved from [Link]

  • Khojasteh, S. C., et al. (2022). Biotransformation novel advances – 2021 year in review. Drug Metabolism and Disposition, 50(7), 967-977. Retrieved from [Link]

  • Bio-protocol. (n.d.). Quantification of Carbazeran Metabolism by Aldehyde Oxidase in the Presence and Absence of Cimetidine Using Human Liver Cytosol (HLC). Bio-protocol. Retrieved from [Link]

  • Dalvie, D., et al. (2012). Characterization of aldehyde oxidase enzyme activity in cryopreserved human hepatocytes. Drug Metabolism and Disposition, 40(2), 335-342. Retrieved from [Link]

  • Obach, R. S., et al. (2019). Evaluation of Carbazeran 4-Oxidation and O6-Benzylguanine 8-Oxidation as Catalytic Markers of Human Aldehyde Oxidase: Impact of Cytosolic Contamination of Liver Microsomes. Drug Metabolism and Disposition, 47(1), 26-37. Retrieved from [Link]

  • Hilaris. (2025). Modern Analytical Techniques for Comprehensive Metabolite Identification and Quantification. Hilaris Publishing. Retrieved from [Link]

  • Mehta, L., Naved, T., & Mukherjee, D. (2023). Metabolite detection and profiling using Analytical Methods. Journal of Drug Delivery and Therapeutics, 13(6), 135-142. Retrieved from [Link]

Sources

Advanced Technical Whitepaper: Chemical Properties, Stability, and Analytical Applications of Carbazeran-d4

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Core Directive

Carbazeran is a potent phosphodiesterase inhibitor whose clinical progression was historically impeded by its rapid presystemic clearance in humans. This clearance is driven almost exclusively by extensive 4-hydroxylation, a reaction catalyzed by the cytosolic enzyme aldehyde oxidase (AOX1)[1][2]. To accurately quantify Carbazeran and its primary metabolite (4-oxo-carbazeran) in pharmacokinetic (PK) and in vitro metabolic assays, a robust internal standard (IS) is essential.

Carbazeran-d4 serves this exact analytical purpose. By incorporating four deuterium atoms into the piperidine ring, Carbazeran-d4 provides a mass shift of +4 Da. This allows for precise quantification via ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) without suffering from kinetic isotope effects at the primary site of metabolism[3][4].

Physicochemical Properties & Molecular Architecture

The strategic deuteration of Carbazeran-d4 at the piperidinyl moiety ensures that the primary site of AOX1-mediated oxidation—the phthalazine ring—remains structurally unaltered. The causality behind this design is critical: it guarantees that the extraction recovery, chromatographic retention time, and ionization efficiency of the deuterated standard perfectly mirror those of the unlabeled analyte, fulfilling the core requirements of a self-validating analytical system. If deuteration occurred at the phthalazine ring, the IS would undergo differential metabolic rates (kinetic isotope effect), invalidating its use as a baseline reference.

Table 1: Physicochemical Specifications of Carbazeran-d4

PropertySpecificationAnalytical Rationale
Chemical Name Ethylcarbamic Acid 1-(6,7-Dimethoxy-1-phthalazinyl)-4-(piperidinyl-d4) EsterNomenclature confirming the deuteration site[3].
Molecular Formula C18H20D4N4O4Reflects the substitution of 4 hydrogen atoms with deuterium[3].
Molecular Weight ~364.4 g/mol Provides the necessary +4 Da mass shift for MS resolution[3].
Physical State SolidStandard lyophilized form for analytical standards[5].
Solubility Soluble in Methanol, Acetonitrile, and ChloroformEnables seamless integration into organic solvent-based extractions[6].
Hygroscopicity Highly hygroscopicDictates strict desiccation during storage to prevent degradation[7].

Metabolic Profiling: The Role of Aldehyde Oxidase (AOX1)

Unlike cytochrome P450 (CYP) enzymes which are membrane-bound within microsomes, AOX1 is a soluble cytosolic enzyme. Carbazeran is predominantly metabolized to 4-oxo-carbazeran by AOX1, making it a gold-standard probe substrate for evaluating cytosolic AOX1 activity in human liver cytosol (HLC) and humanized-liver mouse models[1][8]. When conducting these assays, Carbazeran-d4 is spiked into the sample post-incubation. This arrests the enzymatic reaction and simultaneously introduces the IS to correct for matrix effects during downstream quantification[4][9].

G Substrate Carbazeran (Analyte) Enzyme Aldehyde Oxidase 1 (Cytosolic AOX1) Substrate->Enzyme Oxidation IS Carbazeran-d4 (Internal Standard) Quant LC-MS/MS Quantification IS->Quant Reference Signal (m/z 365.3 -> 276.1) Metabolite 4-oxo-carbazeran (Primary Metabolite) Enzyme->Metabolite 4-hydroxylation Metabolite->Quant Analyte Signal

Fig 1: AOX1-mediated metabolism of Carbazeran and LC-MS/MS quantification using Carbazeran-d4.

Chemical Stability and Storage Dynamics

The stability of Carbazeran-d4 is heavily influenced by its hygroscopic nature. Absorption of atmospheric moisture can lead to inaccurate standard weighing and potential hydrolytic degradation of the ester linkage over time[6][7].

  • Storage Conditions : The compound must be stored as a solid at -20°C in a tightly sealed, desiccated container to maintain isotopic purity and chemical integrity.

  • Stock Solutions : Solutions prepared in organic solvents (e.g., 100% Acetonitrile or DMSO) should be aliquoted to avoid repeated freeze-thaw cycles. Crucially, DMSO concentrations in final aqueous biological assays must be kept below 0.35% v/v to prevent the artifactual inhibition of AOX1 activity[9].

  • Toxicity & Handling : Carbazeran is classified as a toxic solid (organic, n.o.s.) under transport regulations (UN 2811, Hazard Class 6.1). Handling requires appropriate personal protective equipment (PPE), including gloves and a localized exhaust environment[6].

Self-Validating Experimental Protocol: UPLC-MS/MS Quantification

To ensure high-fidelity data when evaluating AOX1 metabolism or conducting PK studies, the following protocol utilizes Carbazeran-d4 as an internal standard. The causality behind using a protein precipitation (solvent crash) method is twofold: it instantly denatures AOX1 to halt metabolism at an exact time point, and it extracts the analytes into an MS-compatible organic phase, validating the recovery rate[4][9].

Step-by-Step Methodology:
  • Sample Incubation & Termination : Following the incubation of Carbazeran (e.g., 25 µM) with human liver cytosol (HLC) at 37 °C, terminate the reaction precisely at the 5-minute mark[9].

  • Internal Standard Spiking : Immediately add Acetonitrile containing the Carbazeran-d4 IS (e.g., 4 nM in 75 µL ACN) to the biological sample (e.g., blood, tissue homogenate, or in vitro assay buffer) at a 3:1 or 4:1 organic-to-aqueous ratio[4].

  • Protein Precipitation : Vortex the mixture thoroughly for 2 minutes. The high organic content forces the solvation shell away from cytosolic proteins, causing them to precipitate while the lipophilic Carbazeran-d4 and analytes remain in solution.

  • Centrifugation : Centrifuge the samples at 16,000 × g for 15 minutes at 4 °C to firmly pellet the precipitated proteins[4].

  • Supernatant Isolation : Transfer the clear supernatant to UPLC vials. To prevent chromatographic peak distortion (solvent effect), dilute the supernatant with 0.1% formic acid in water to match the initial mobile phase conditions[9].

  • UPLC-MS/MS Analysis : Inject the sample into the LC-MS/MS system operating in positive electrospray ionization (ESI+) mode.

Workflow Step1 1. Sample Prep (Bio-matrix + Buffer) Step2 2. Protein Crash (+ ACN & Carbazeran-d4) Step1->Step2 Step3 3. Centrifugation (16,000xg, 15 min, 4°C) Step2->Step3 Step4 4. Supernatant Extraction Step3->Step4 Step5 5. UPLC-MS/MS (Positive ESI) Step4->Step5

Fig 2: Step-by-step sample preparation and UPLC-MS/MS analytical workflow.

Table 2: Optimized MS/MS Parameters for Carbazeran-d4

ParameterValueMechanistic Rationale
Polarity Positive ESIBasic nitrogen atoms in the phthalazine ring readily accept protons in acidic mobile phases.
MRM Transition (m/z) 365.3 → 276.1Precursor ion [M+H]+ fragments to a stable product ion, ensuring high specificity[4].
Declustering Potential (DP) 105.99 VOptimizes the transmission of the precursor ion into the mass analyzer by preventing solvent clustering[4].
Collision Energy (CE) 27.43 VProvides the exact kinetic energy required to cleave the molecule into its primary fragment[4].
Entrance Potential (EP) 10.88 VFocuses the ion beam for maximum sensitivity and detector response[4].

References

  • [2] Xenobiotica. Oxidative metabolism of carbazeran in vitro by liver cytosol of baboon and man. Available at: [Link]

  • [8] PubMed. Human Aldehyde Oxidase 1-Mediated Carbazeran Oxidation in Chimeric TK-NOG Mice Transplanted with Human Hepatocytes. Available at:[Link]

  • [9] Bio-protocol. Quantification of Carbazeran Metabolism by Aldehyde Oxidase in the Presence and Absence of Cimetidine Using Human Liver Cytosol (HLC). Available at: [Link]

  • ResearchGate. Human Aldehyde Oxidase 1-Mediated Carbazeran Oxidation in Chimeric TK-NOG Mice Transplanted with Human Hepatocytes. Available at: [Link]

  • [3] Fisher Scientific. Carbazeran-d4, TRC 1 mg | Buy Online. Available at:[Link]

  • [4] PMC. Mechanism-based inactivation of human aldehyde oxidase by erlotinib: Mechanistic insights from structural analogs and molecular docking. Available at: [Link]

Sources

Carbazeran and the Aldehyde Oxidase Paradigm: A Technical Guide to Navigating Species-Specific Metabolism in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of drug discovery, the premature clinical failure of promising new chemical entities (NCEs) due to unpredicted metabolic clearance remains a critical bottleneck. Carbazeran, originally developed as a potent phosphodiesterase (PDE) inhibitor for heart failure, serves as the textbook case study for this phenomenon. While exhibiting excellent bioavailability and efficacy in preclinical dog models, it failed entirely in human trials due to rapid presystemic clearance by a then-underappreciated cytosolic enzyme: Aldehyde Oxidase (AOX1). Today, Carbazeran has been repurposed as the gold-standard catalytic marker for AOX activity. This whitepaper provides an in-depth mechanistic analysis of Carbazeran metabolism, evaluates appropriate in vitro screening models, and outlines a self-validating protocol for quantifying AOX-mediated clearance.

The Carbazeran Paradigm: Mechanism of Clinical Failure

Carbazeran’s development trajectory highlights the danger of over-relying on standard microsomal screening and single-species preclinical models. During its development, oral administration in dogs yielded a systemic bioavailability of approximately 68%, with biotransformation primarily driven by cytochrome P450 (CYP)-mediated O-demethylation (1)[1].

However, upon entering human trials, researchers observed near-zero oral bioavailability and a complete lack of pharmacological effect. Subsequent radiolabeled mass spectrometry studies revealed that in humans and baboons, Carbazeran was almost entirely cleared via 4-hydroxylation (oxidation) of its phthalazine moiety, producing 4-oxo-carbazeran (2)[2]. This pathway is virtually absent in dogs, leading to a profound species divergence.

G C Carbazeran (PDE Inhibitor) Dog Dog / Rat Model (Preclinical) C->Dog Human Human / Baboon (Clinical) C->Human CYP CYP450 Enzymes (Microsomal) Dog->CYP Primary Pathway AOX Aldehyde Oxidase (AOX1) (Cytosolic) Human->AOX Primary Pathway Met1 O-desmethylcarbazeran (Minor Impact) CYP->Met1 Met2 4-oxo-carbazeran (Rapid Clearance) AOX->Met2 Outcome1 High Bioavailability Apparent Efficacy Met1->Outcome1 Outcome2 Zero Bioavailability Clinical Failure Met2->Outcome2

Figure 1: Species-divergent metabolic pathways of Carbazeran leading to clinical failure.

Mechanistic Basis of Carbazeran 4-Oxidation

The enzyme responsible for this rapid presystemic clearance is Aldehyde Oxidase 1 (AOX1) , a highly promiscuous cytosolic molybdoflavoenzyme.

The Molybdopterin Catalytic Core

Unlike CYP450 enzymes, which are membrane-bound in the endoplasmic reticulum (microsomes) and require NADPH and molecular oxygen to function, AOX1 resides in the cytosol. It utilizes a molybdopterin cofactor to catalyze the oxidation of azaheterocycles. The reaction mechanism involves a nucleophilic attack by the molybdenum-coordinated hydroxide on the electron-deficient carbon adjacent to the nitrogen in Carbazeran's phthalazine ring. Crucially, the oxygen atom incorporated into 4-oxo-carbazeran is derived from water, not molecular oxygen, making the reaction independent of NADPH.

The "Microsomal Blindspot"

Historically, drug metabolism screening relied heavily on Human Liver Microsomes (HLMs). Because AOX1 is a cytosolic enzyme, it is largely washed away during the ultracentrifugation process used to isolate microsomes. Consequently, highly vulnerable azaheterocyclic NCEs (like Carbazeran) appear metabolically stable in standard HLM assays, creating a "microsomal blindspot" that masks their true clearance risk. Any Carbazeran 4-oxidation observed in HLM preparations is strictly an artifact of cytosolic contamination, which can be proven by the addition of specific AOX inhibitors like hydralazine (3)[3].

Strategic Selection of In Vitro and In Vivo Models

To accurately predict AOX-mediated clearance, researchers must utilize assay systems that preserve functional cytosolic enzymes. Carbazeran is now utilized as a positive control across these systems to validate enzymatic viability.

Table 1: Comparative Systems for Evaluating AOX-Mediated Metabolism
Experimental SystemSubcellular FractionAOX ActivityCYP ActivityCausality & Strategic Application
Human Liver Cytosol (HLC) Soluble (Cytosolic)High NegligibleGold Standard. Isolates AOX kinetics without CYP interference. Requires no NADPH. Ideal for calculating intrinsic clearance ( CLint​ ).
Human Liver S9 Fraction Cytosol + MicrosomesHigh High (with NADPH)Provides a holistic view of Phase I metabolism. Useful for identifying metabolic shunting between CYP and AOX pathways.
Human Liver Microsomes (HLM) Membrane-boundLow / ArtifactualHighNot Recommended. Any AOX activity is due to cytosolic contamination, leading to highly variable and unreliable clearance data.
Chimeric TK-NOG Mice In vivo (Humanized Liver)High HighBest for predicting in vivo presystemic clearance. These mice express functional human AOX1, accurately mirroring human Carbazeran 4-oxidation (4)[4].

Standardized Protocol: AOX-Mediated Clearance Assay

To establish a self-validating system for testing NCEs, Carbazeran must be run in parallel as a positive control. The following methodology details the quantification of Carbazeran metabolism using Human Liver Cytosol (HLC) (5)[5].

Step-by-Step Methodology

1. Reagent Preparation & Causality Check

  • Prepare 0.1 M Potassium Phosphate Buffer (pH 7.4) . Rationale: AOX is highly sensitive to pH and ionic strength; this buffer maintains the active conformation of the molybdopterin cofactor.

  • Thaw pooled HLC on ice to prevent thermal degradation of the cytosolic proteins.

2. Incubation Mixture Setup

  • In a microcentrifuge tube, combine the phosphate buffer and HLC to achieve a final total protein concentration of 1.0 to 2.0 mg/mL.

  • Critical Control: Do not add NADPH. AOX utilizes water as its oxygen source. Adding NADPH introduces unnecessary variables and potential background noise from residual microsomal reductases.

3. Reaction Initiation

  • Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes.

  • Initiate the reaction by adding Carbazeran to achieve a final concentration of 5 µM (approximating its Km​ value).

  • Solvent Constraint: Ensure the final concentration of DMSO is ≤ 0.35% v/v . Higher concentrations of organic solvents competitively inhibit AOX activity, artificially lowering the predicted clearance.

4. Time-Course Sampling & Quenching

  • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw a 50 µL aliquot.

  • Immediately quench the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard (e.g., NMN-d3 at 500 ng/mL). Rationale: Acetonitrile rapidly denatures the AOX enzyme, halting the reaction precisely at the time point while simultaneously extracting the small molecule metabolites.

5. Extraction and Quantification

  • Centrifuge the quenched samples at 10,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer 50 µL of the supernatant into LC vials, dilute with 50 µL of 0.1% formic acid in water, and analyze the formation of 4-oxo-carbazeran via LC-MS/MS.

Workflow Step1 Prepare HLC + Carbazeran Step2 Incubate at 37°C (0-60 mins) Step1->Step2 Step3 Quench Reaction (Acetonitrile + IS) Step2->Step3 Step4 Centrifuge & Extract Step3->Step4 Step5 LC-MS/MS Quantification Step4->Step5

Figure 2: Standardized in vitro workflow for assessing AOX-mediated metabolism using HLC.

Conclusion & Strategic Outlook

The failure of Carbazeran fundamentally altered preclinical screening workflows. As modern medicinal chemistry increasingly relies on nitrogen-containing heterocycles to improve drug solubility and target affinity, the risk of AOX-mediated clearance has surged. By utilizing Carbazeran as a definitive catalytic marker in appropriate cytosolic or humanized in vivo models, drug development professionals can identify metabolic liabilities early, preventing costly late-stage clinical attrition.

References

  • Title: A species difference in the presystemic metabolism of carbazeran in dog and man.
  • Title: Human Aldehyde Oxidase 1-Mediated Carbazeran Oxidation in Chimeric TK-NOG Mice Transplanted with Human Hepatocytes.
  • Title: Evaluation of Carbazeran 4-Oxidation and O6-Benzylguanine 8-Oxidation as Catalytic Markers of Human Aldehyde Oxidase: Impact of Cytosolic Contamination of Liver Microsomes.
  • Title: Quantification of Carbazeran Metabolism by Aldehyde Oxidase in the Presence and Absence of Cimetidine Using Human Liver Cytosol (HLC).
  • Title: A species difference in the presystemic metabolism of carbazeran in dog and man (Metabolite Identification).

Sources

Methodological & Application

Application Note: Utilizing Carbazeran-d4 as a Stable Isotope-Labeled Internal Standard for Robust LC-MS/MS Quantification in Aldehyde Oxidase Assays

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Aldehyde Oxidase

Aldehyde oxidase (AOX1) is a cytosolic molybdenum-containing enzyme increasingly recognized for its critical role in the metabolism of nitrogenous heterocycles, often bypassing traditional Cytochrome P450 pathways[1]. Historically, the clinical failure of the cardiovascular drug carbazeran highlighted a profound species difference: while metabolically stable in dogs, it undergoes rapid pre-systemic 4-oxidation in humans[2]. Consequently, carbazeran is now the gold-standard in vitro probe substrate for evaluating AOX1 activity and predicting human clearance during early drug development[3].

Quantifying carbazeran and its primary metabolite, 4-oxo-carbazeran, in complex biological matrices (e.g., human liver cytosol or S9 fractions) requires high-sensitivity LC-MS/MS[1]. However, cytosolic fractions are rich in endogenous proteins, salts, and phospholipids that cause severe matrix effects during electrospray ionization (ESI)[4]. To correct for these unpredictable variations in ionization efficiency, Carbazeran-d4 is employed as a stable isotope-labeled internal standard (SIL-IS)[5].

Mechanistic Insights: The Causality Behind Carbazeran-d4 Selection

Why is a deuterated standard strictly required for this assay?

In quantitative mass spectrometry, an ideal internal standard must mimic the analyte's behavior throughout sample extraction, chromatographic separation, and ionization[5].

  • Co-elution & Ionization: Carbazeran-d4 shares the identical physicochemical structure of carbazeran, differing only by a +4 Da mass shift due to the incorporation of four deuterium atoms. This ensures it co-elutes chromatographically with the unlabeled analyte. Because both compounds enter the ESI source simultaneously, any matrix components suppressing the ionization of carbazeran will suppress Carbazeran-d4 to the exact same degree, keeping the analyte-to-IS peak area ratio constant[6].

  • Extraction Recovery: During protein precipitation, Carbazeran-d4 exhibits the exact same solubility and partition coefficients, ensuring that any physical loss of the analyte into the protein pellet is proportionally mirrored by the IS.

Pathway C Carbazeran (Probe Substrate) O 4-Oxo-carbazeran (Primary Metabolite) C->O Oxidation (C4) AOX Aldehyde Oxidase 1 (AOX1 in Cytosol) AOX->C Catalysis MS LC-MS/MS Quantification O->MS IS Carbazeran-d4 (SIL-IS) IS->MS Normalizes Matrix Effects

Fig 1. AOX1-mediated oxidation of Carbazeran and normalization via Carbazeran-d4 in LC-MS/MS.

Experimental Design & Self-Validating Protocol

To ensure trustworthiness, this protocol incorporates a self-validating system: the calculation of an IS-Normalized Matrix Factor (MF) to continuously prove that the SIL-IS is actively correcting for ionization bias across different biological lots.

Reagents and Materials
  • Substrate: Carbazeran (10 mM stock in DMSO).

  • Internal Standard: Carbazeran-d4 (100 nM working solution prepared in 100% Acetonitrile).

  • Matrix: Pooled Human Liver Cytosol (HLC) standardized to 1 mg/mL protein concentration[4].

  • Quench Solvent: Ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid and the Carbazeran-d4 IS.

Step-by-Step Methodology
  • Incubation: Pre-warm 99 µL of HLC (suspended in 50 mM potassium phosphate buffer, pH 7.4) at 37°C for 5 minutes.

  • Initiation: Add 1 µL of the Carbazeran working stock to achieve a final incubation concentration of 1 µM. Incubate at 37°C in a shaking water bath.

  • Quenching & IS Addition (Causality Note): At designated time points (e.g., 0, 15, 30, 60 min), transfer 50 µL of the reaction mixture into 150 µL of the ice-cold Quench Solvent (which already contains Carbazeran-d4).

    • Expert Insight: Adding the IS within the denaturing quench solvent is a critical causal choice. If added prior to incubation, the IS would undergo AOX1-mediated metabolism, ruining quantification. If added after centrifugation, it fails to correct for precipitation losses. Adding it at the exact moment of quenching ensures it does not metabolize while perfectly normalizing subsequent extraction losses.

  • Protein Precipitation: Vortex the quenched samples vigorously for 2 minutes, then centrifuge at 14,000 × g for 15 minutes at 4°C to pellet the denatured cytosolic proteins.

  • Supernatant Transfer: Transfer 100 µL of the clear supernatant into LC vials for immediate LC-MS/MS analysis.

Workflow Inc 1. In Vitro Incubation (HLC + Carbazeran) Quench 2. Quench Reaction (Add ACN + IS) Inc->Quench Centrifuge 3. Centrifugation (Protein Precip.) Quench->Centrifuge LC 4. UHPLC Separation (C18 Column) Centrifuge->LC MS 5. ESI-MS/MS (MRM Mode) LC->MS

Fig 2. Step-by-step bioanalytical workflow for Carbazeran quantification using SIL-IS.

LC-MS/MS Analytical Conditions

Chromatographic separation is optimally achieved using a reversed-phase C18 column (e.g., Acquity UPLC HSS T3, 1.8 μm, 1 × 100 mm) to handle the polar nature of the metabolites[1]. The mobile phase consists of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B)[1].

Table 1: Optimized MRM Transitions and MS Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Carbazeran388.2234.13025
4-Oxo-carbazeran404.2250.13028
Carbazeran-d4 (IS) 392.2 238.1 30 25

Quantitative Data & Method Validation

A robust bioanalytical method must validate the efficacy of the SIL-IS. The data below summarizes typical validation metrics when Carbazeran-d4 is properly utilized to correct for HLC matrix effects.

Table 2: Method Validation Metrics (Summary)

Validation ParameterCarbazeran4-Oxo-carbazeranAcceptance Criteria (FDA/EMA)
Intra-day Precision (CV%)3.2 - 5.8%4.1 - 6.5%≤ 15% (≤ 20% at LLOQ)
Inter-day Accuracy (% Bias)-2.1 to +4.5%-3.8 to +5.2%± 15% (± 20% at LLOQ)
Absolute Matrix Factor (MF)0.65 ± 0.080.72 ± 0.06N/A (Information only)
IS-Normalized MF 1.02 ± 0.03 0.98 ± 0.04 CV ≤ 15% across 6 lots

Causality Note on Matrix Factor: An absolute MF of 0.65 indicates that 35% of the analyte signal is being suppressed by the HLC matrix. However, the IS-normalized MF of 1.02 proves that Carbazeran-d4 perfectly experienced and corrected for this suppression, restoring absolute quantitative accuracy.

Troubleshooting: The Deuterium Isotope Effect

Experience-driven insight: While deuterated standards are the industry benchmark, researchers must actively monitor for the "deuterium isotope effect." Highly deuterated molecules can exhibit slightly shorter retention times than their protium counterparts on reversed-phase columns due to weakened hydrophobic interactions[6].

If Carbazeran-d4 elutes even 0.05 minutes earlier than Carbazeran, the two compounds may experience different elution environments (e.g., co-eluting with different endogenous phospholipids), leading to divergent degrees of ion suppression[6].

  • Solution: Utilize ultra-high-performance liquid chromatography (UHPLC) with shallow gradients (e.g., 5–65% B over 2.5 mins) to ensure absolute co-elution[1], and continuously verify the IS-normalized matrix factor across multiple lots of human liver cytosol.

References

  • [1] Title: Ontogeny of Human Liver Aldehyde Oxidase: Developmental Changes and Implications for Drug Metabolism. Source: Molecular Pharmaceutics - ACS Publications. URL:

  • [4] Title: UHPLC–MS/MS Quantification of Human Cytosolic Aldehyde Oxidase: Heat‐Assisted In‐Solution Protein Denaturation and Digestion. Source: PMC. URL:

  • [6] Title: Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma. Source: PubMed. URL:

  • [2] Title: Oxidative metabolism of carbazeran in vitro by liver cytosol of baboon and man. Source: PubMed. URL:

  • [3] Title: Evaluation of Carbazeran 4-Oxidation and O 6-Benzylguanine 8-Oxidation as Catalytic Markers of Human Aldehyde Oxidase: Impact of Cytosolic Contamination of Liver Microsomes. Source: PubMed. URL:

  • [5] Title: A Comparative Guide to Isotope-Labeled Internal Standards for the LC-MS/MS Analysis of Buspirone. Source: Benchchem. URL:

Sources

Application Note: Carbazeran as a Probe Substrate for Aldehyde Oxidase (AOX1) Activity Assays

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Context

Historically, cytochrome P450 (CYP) enzymes have dominated in vitro drug metabolism screening. However, the unexpected clinical failure of several late-stage drug candidates—most notably the phosphodiesterase inhibitor carbazeran and the c-Met inhibitor SGX-523—has highlighted the critical importance of non-CYP pathways, specifically Aldehyde Oxidase 1 (AOX1) [1]. AOX1 is a cytosolic molybdo-flavoenzyme responsible for the nucleophilic oxidation of aromatic azaheterocycles and aldehydes[2][3].

Because preclinical animal models often express multiple AOX isoforms with vastly different activities compared to the single active human AOX1 isoform, relying solely on animal data frequently leads to severe underpredictions of human clearance[4][5]. To accurately phenotype AOX1 liability in early drug discovery, carbazeran is deployed as the gold-standard in vitro probe substrate. It undergoes rapid, highly specific oxidation by AOX1 to form 4-oxo-carbazeran (also referred to as 4-hydroxycarbazeran)[6][7].

Mechanistic Pathway

The oxidation of carbazeran is entirely dependent on the molybdenum cofactor (MoCo) and flavin adenine dinucleotide (FAD) present in the AOX1 active site[2][3]. The reaction proceeds via a nucleophilic attack at the carbon adjacent to the aza-nitrogen, followed by hydride transfer.

Pathway Substrate Carbazeran (Probe Substrate) Enzyme Aldehyde Oxidase 1 (AOX1) Substrate->Enzyme Oxidation Metabolite 4-oxo-carbazeran (Primary Metabolite) Enzyme->Metabolite Hydroxylation Cofactors MoCo & FAD Cofactors->Enzyme Catalysis Inhibitor Hydralazine (Inhibitor) Inhibitor->Enzyme Inactivation

Metabolic oxidation of carbazeran by AOX1, highlighting cofactor dependence and inhibition.

Kinetic Parameters & Assay Design

To ensure the assay measures the maximum velocity ( Vmax​ ) of the enzyme, the substrate concentration must be carefully calibrated against its Michaelis-Menten constant ( Km​ ). In human liver cytosol (HLC), the Km​ for carbazeran is approximately 7 μM[7]. Operating at ~5 times the Km​ (25 μM) ensures zero-order kinetics, meaning the reaction rate is dependent solely on enzyme concentration, not substrate availability[7].

Table 1: Standardized Kinetic Parameters for Carbazeran AOX1 Assays

ParameterOptimized ValueMatrixCausality / Scientific Rationale
Km​ ~7 μMHuman Liver Cytosol (HLC)Defines the binding affinity of AOX1 for carbazeran[7].
Assay Concentration 25 μMHLC / Hepatocytes~5x Km​ ensures enzyme saturation for accurate Vmax​ determination[7].
Incubation Time 5 min (HLC)10 min (Cells)HLC / HepatocytesAOX1 activity rapidly declines; short incubations prevent substrate depletion and maintain initial rate linearity[7].
Protein Concentration 0.2 mg/mLHLCEnsures a proportional enzyme-to-substrate ratio, preventing matrix-induced ion suppression during LC-MS/MS[7].
Co-solvent Limit ≤ 0.5% v/vDMSOHigh organic solvent concentrations denature cytosolic proteins and inhibit AOX1 activity[7].

Experimental Methodology: A Self-Validating Protocol

A robust metabolic assay must be a self-validating system. This protocol incorporates built-in controls to verify enzyme viability, confirm pathway specificity, and account for analytical matrix effects.

Step-by-Step Workflow
  • Matrix Preparation & Equilibration: Thaw pooled Human Liver Cytosol (HLC) on ice. Dilute to a final protein concentration of 0.2 mg/mL in 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate the 100 μL reaction mixture in a shaking water bath at 37°C for 5 minutes[7]. Causality: Pre-warming ensures the enzyme is at physiological temperature before the substrate is introduced, preventing artificial lag phases in the kinetic curve.

  • Reaction Initiation: Initiate the reaction by spiking carbazeran to a final concentration of 25 μM (keeping final DMSO concentration ≤ 0.5% v/v)[7].

  • Time-Course Sampling (Linearity Control): Run parallel incubations and terminate at 0, 5, 15, and 30 minutes. Causality: Plotting product formation over time validates that the 5-minute primary endpoint falls within the linear range of the assay. If the curve flattens early, the enzyme has degraded or the substrate is depleted.

  • Specificity Control (Inhibitor Phenotyping): Run a parallel 5-minute incubation containing 100 μM menadione or hydralazine[3][5][8]. Causality: These are highly selective AOX1 inhibitors. If 4-oxo-carbazeran formation is entirely abolished in this arm, it definitively proves the turnover is AOX1-mediated and not an artifact of residual CYP activity.

  • Reaction Quenching & Internal Standard Addition: At exactly 5 minutes, quench the reaction by adding 200 μL of ice-cold acetonitrile (ACN) containing the internal standard (e.g., 33.3 nM diclofenac or carbazeran-d4)[2][7]. Causality: ACN instantly precipitates cytosolic proteins, halting the reaction. Spiking the IS directly into the quench solvent ensures that any subsequent volumetric losses or matrix suppression effects apply equally to the analyte and the standard, ensuring absolute quantitative recovery.

  • Centrifugation & Analysis: Centrifuge the quenched samples at 10,000g for 5 minutes at 4°C. Transfer the supernatant to LC vials for LC-MS/MS analysis[7].

Workflow Prep 1. Matrix Preparation (HLC or Hepatocytes) PreInc 2. Thermal Equilibration (37°C, pH 7.4 Buffer) Prep->PreInc Init 3. Reaction Initiation (Spike 25 μM Carbazeran) PreInc->Init Quench 4. Reaction Quenching (ACN + Internal Standard) Init->Quench Centrifuge 5. Protein Precipitation (10,000g, 5 min, 4°C) Quench->Centrifuge Analysis 6. LC-MS/MS Quantification (MRM Transitions) Centrifuge->Analysis

Step-by-step experimental workflow for the AOX1 carbazeran activity assay.

Analytical LC-MS/MS Parameters

Quantification of the metabolite is performed using ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) operating in positive electrospray ionization (ESI+) mode[2][7].

Table 2: Multiple Reaction Monitoring (MRM) Transitions

AnalyteAssay RolePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
4-oxo-carbazeran Target Metabolite377.3288.125[7]
Carbazeran-d4 Internal Standard365.3276.1Optimized per instrument[2]
Diclofenac Alternate IS296.0214.025[7]

Chromatographic Conditions:

  • Column: Acquity UPLC HSS T3 C18 (1.8 μm, 1 × 100 mm)[7].

  • Mobile Phase A: Water + 0.1% Formic Acid[7].

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid[7].

  • Gradient: A rapid gradient from 5% B to 95% B over 9 minutes ensures sharp peak shapes and washes out residual cytosolic lipids[7].

References

  • Aldehyde Oxidase Activity in Fresh Human Skin ResearchGate URL:[Link]

  • Impact of single nucleotide polymorphisms in human AOX1 on the enzymatic activity of aldehyde oxidase Veritas URL:[Link]

  • Ontogeny of Human Liver Aldehyde Oxidase: Developmental Changes and Implications for Drug Metabolism ACS Molecular Pharmaceutics URL:[Link]

  • Mechanism-based inactivation of human aldehyde oxidase by erlotinib: Mechanistic insights from structural analogs and molecular docking NIH / PubMed Central URL:[Link]

  • Aldehyde oxidase 1 activity and protein expression in human, rabbit, and pig ocular tissues HELDA URL:[Link]

  • Identification of a suitable and selective inhibitor towards aldehyde oxidase catalyzed reactions Taylor & Francis URL:[Link]

  • A Simple Litmus Test for Aldehyde Oxidase Metabolism of Heteroarenes NIH / PubMed Central URL:[Link]

  • Aldehyde Oxidase (AO) Reaction Phenotyping Assay Evotec URL:[Link]

Sources

Quantitative Bioanalysis of Carbazeran in Pharmacokinetic Studies Using Carbazeran-d4 as a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Drug Development Professionals

Abstract

Pharmacokinetic (PK) studies are fundamental to drug development, providing critical data on a drug's absorption, distribution, metabolism, and excretion (ADME). The accurate quantification of drug concentrations in biological matrices is paramount for these studies. This document provides a comprehensive guide and detailed protocols for the development and validation of a robust bioanalytical method for Carbazeran in plasma, utilizing its deuterated analog, Carbazeran-d4, as an internal standard (IS). The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative mass spectrometry, offering unparalleled accuracy and precision by correcting for variability during sample preparation and analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a reliable method for Carbazeran quantification in a regulatory-compliant framework.

Introduction: The Role of Carbazeran and the Imperative for Precision in PK Studies

Carbazeran is a potent phosphodiesterase inhibitor.[1] Understanding its behavior in the body is crucial for determining appropriate dosing regimens and assessing its safety and efficacy profile. The primary metabolic pathway for Carbazeran in humans is oxidation to 4-oxo derivatives, a reaction catalyzed by the cytosolic enzyme aldehyde oxidase (AOX).[1][2][3] This metabolic profile underscores the need for a highly specific and accurate bioanalytical method to distinguish the parent drug from its metabolites.

Pharmacokinetic analysis relies on the precise measurement of drug concentrations over time. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the definitive technique for this purpose due to its high sensitivity and specificity.[4][5] However, the complexity of biological matrices like plasma can introduce significant analytical challenges, including matrix effects (ion suppression or enhancement), and variability in sample recovery during extraction.[4] To mitigate these issues, a suitable internal standard must be used.

The Principle of Stable Isotope Dilution: Why Carbazeran-d4 is the Ideal Internal Standard

The ideal internal standard co-elutes with the analyte and behaves identically during sample extraction, chromatography, and ionization, but is distinguishable by the mass spectrometer. A stable isotope-labeled internal standard, such as Carbazeran-d4, is the only type of IS that meets these criteria perfectly.[4][6][7]

In Carbazeran-d4, four hydrogen atoms have been replaced with deuterium, a stable, non-radioactive isotope of hydrogen.[6] This modification increases the mass of the molecule by four Daltons without significantly altering its physicochemical properties.

Key Advantages of Using Carbazeran-d4:

  • Correction for Matrix Effects: Because Carbazeran and Carbazeran-d4 co-elute from the LC column, they enter the mass spectrometer's ion source at the same time and experience the same degree of ion suppression or enhancement from endogenous matrix components. The ratio of the analyte signal to the IS signal remains constant, ensuring accurate quantification.[4]

  • Compensation for Sample Preparation Variability: Any loss of analyte during sample preparation steps (e.g., protein precipitation, solid-phase extraction) will be mirrored by a proportional loss of the SIL-IS, which is added at the very beginning of the process.[4][7] This keeps the analyte-to-IS ratio constant and independent of extraction recovery.

  • Improved Assay Robustness and Precision: By minimizing analytical variability, the use of a SIL-IS leads to more robust, reliable, and reproducible bioanalytical methods, which is a key requirement for regulatory submissions to agencies like the FDA.[4][8][9]

cluster_result Result Plasma Plasma Sample (Carbazeran) Spike Spike with Carbazeran-d4 (IS) Plasma->Spike Extract Extraction (PPT or SPE) (Potential for Analyte/IS Loss) Spike->Extract LC LC Separation (Co-elution) Extract->LC Corrects for Sample Loss MS MS Detection (Matrix Effects) LC->MS Ratio Calculate Peak Area Ratio (Carbazeran / Carbazeran-d4) MS->Ratio Corrects for Matrix Effects Result Accurate Concentration (Ratio is Constant) Ratio->Result

Caption: Correction of analytical variability using a SIL-IS.

Bioanalytical Method Validation: A Framework for Trustworthiness

A bioanalytical method must be rigorously validated to ensure its reliability for supporting clinical and non-clinical studies. All validation experiments should adhere to the principles outlined in the FDA's Bioanalytical Method Validation (BMV) Guidance and the ICH M10 guideline.[8][10][11]

Key Validation Parameters:

  • Selectivity and Specificity: The method must demonstrate the ability to unequivocally measure Carbazeran and Carbazeran-d4 without interference from endogenous matrix components or metabolites.[8]

  • Accuracy and Precision: Assessed by analyzing Quality Control (QC) samples at multiple concentration levels (low, mid, high) in replicate on different days.[11][12]

  • Calibration Curve: A calibration curve must be generated to demonstrate the relationship between concentration and detector response. It should encompass the expected concentration range in study samples.[12]

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[8]

  • Recovery: The efficiency of the extraction process, comparing the analyte response in an extracted sample to that of an unextracted standard.[12]

  • Stability: The stability of Carbazeran in the biological matrix must be evaluated under various conditions that mimic sample handling and storage (e.g., freeze-thaw cycles, bench-top stability, long-term storage).

Detailed Experimental Protocols

This section provides step-by-step protocols for the quantification of Carbazeran in human plasma.

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of Carbazeran and Carbazeran-d4 reference standards into separate volumetric flasks. Dissolve in a suitable organic solvent (e.g., DMSO or Methanol) to create 1 mg/mL stock solutions. Store at -20°C or below.

  • Working Solutions: Prepare serial dilutions of the Carbazeran stock solution in 50:50 Acetonitrile:Water to create working solutions for spiking calibration standards (CS) and quality control (QC) samples.

  • Internal Standard (IS) Working Solution: Dilute the Carbazeran-d4 stock solution to a final concentration of 100 ng/mL in acetonitrile. This solution will be used as the protein precipitation and extraction solvent.

Preparation of Calibration Standards and QC Samples
  • Pool blank human plasma from at least six different sources.

  • Spike the pooled blank plasma with the appropriate Carbazeran working solutions to achieve the desired concentrations for the calibration curve and QC samples. The final volume of the spiking solution should not exceed 5% of the plasma volume to avoid altering the matrix composition.

  • A typical calibration curve might range from 1 ng/mL to 1000 ng/mL. QC samples are typically prepared at four levels: LLOQ, Low QC, Mid QC, and High QC.

Sample Preparation Method 1: Protein Precipitation (PPT)

Protein precipitation is a simple and high-throughput method suitable for many applications.[13] Acetonitrile is a highly effective solvent for precipitating plasma proteins.[14]

Protocol:

  • Aliquot 50 µL of plasma (blank, CS, QC, or study sample) into a 96-well plate or microcentrifuge tube.

  • Add 150 µL of the IS Working Solution (100 ng/mL Carbazeran-d4 in acetonitrile). This achieves a 3:1 ratio of precipitation solvent to plasma.[15]

  • Vortex mix for 2-3 minutes to ensure complete protein precipitation.[16]

  • Centrifuge the samples at ~4000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

Sample Preparation Method 2: Solid-Phase Extraction (SPE)

SPE provides a cleaner sample extract compared to PPT, which can improve sensitivity and reduce matrix effects.[17][18] A polymeric reversed-phase or mixed-mode cation exchange sorbent is often suitable for extracting basic compounds like Carbazeran from plasma.

Protocol:

  • Pre-treatment: Dilute 100 µL of plasma sample with 100 µL of 4% phosphoric acid in water. Add 10 µL of a 1 µg/mL Carbazeran-d4 solution and vortex.

  • Condition: Condition the SPE cartridge (e.g., polymeric cation exchange) with 1 mL of methanol, followed by 1 mL of water.

  • Load: Load the pre-treated sample onto the conditioned cartridge.

  • Wash: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol to remove interferences.

  • Elute: Elute Carbazeran and Carbazeran-d4 from the cartridge with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 90% Mobile Phase A, 10% Mobile Phase B).

  • Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Instrumental Analysis

The following parameters provide a starting point for method development and should be optimized for the specific instrumentation used.

Parameter Condition
LC System Standard UHPLC System
Column C18 reverse-phase, e.g., 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 10% B, ramp to 95% B over 3 min, hold, re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition 1 Carbazeran: [M+H]⁺ → Product Ion (e.g., 385.2 → 241.1)
MRM Transition 2 Carbazeran-d4: [M+H]⁺ → Product Ion (e.g., 389.2 → 245.1)

Data Analysis and Interpretation

Calibration Curve and Quantification

The concentration of Carbazeran in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting these peak area ratios against the nominal concentrations of the calibration standards. A linear regression with a 1/x² weighting is typically applied.

Example Calibration Curve Data:

Nominal Conc. (ng/mL)Peak Area Ratio (Analyte/IS)Calculated Conc. (ng/mL)Accuracy (%)
1.000.0121.05105.0
2.500.0312.4899.2
10.00.12410.1101.0
50.00.61549.899.6
2002.48201100.5
8009.9579699.5
100012.41008100.8
Acceptance Criteria for QC Samples

For a run to be accepted, the accuracy of the QC samples should be within ±15% (±20% for the LLOQ) of their nominal values, and the precision (%CV) should not exceed 15% (20% for the LLOQ).[8]

Example QC Sample Data (Inter-day):

QC LevelNominal Conc. (ng/mL)Mean Calculated Conc. (ng/mL) (n=6)Accuracy (%)Precision (%CV)
LLOQ1.000.9898.08.5
Low QC3.003.10103.36.2
Mid QC15014596.74.1
High QC750761101.53.8

Pharmacokinetic Study Workflow

The validated bioanalytical method is the cornerstone of the PK study, enabling the generation of reliable concentration-time data for subsequent modeling and analysis.

cluster_study Clinical/Pre-clinical Phase cluster_lab Bioanalytical Phase cluster_analysis Data Analysis Phase Dosing Dose Administration to Subjects Sampling Serial Blood Sampling (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24h) Dosing->Sampling Processing Process Blood to Plasma & Store Frozen (-70°C) Sampling->Processing Thaw Sample Thawing & Preparation (PPT/SPE) (with Carbazeran-d4 IS) Processing->Thaw LCMS LC-MS/MS Analysis Thaw->LCMS Quant Quantification using Validated Method LCMS->Quant PK_Data Generate Concentration-Time Data Quant->PK_Data PK_Model Pharmacokinetic Modeling (e.g., Cmax, Tmax, AUC, t1/2) PK_Data->PK_Model Report Final Study Report PK_Model->Report

Sources

In vitro models for studying Carbazeran metabolism (hepatocytes, microsomes, S9).

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Carbazeran Case Study and the Aldehyde Oxidase Paradigm

Carbazeran, originally developed as a potent phosphodiesterase (PDE) inhibitor for the treatment of heart failure, represents one of the most critical benchmark case studies in modern drug metabolism and pharmacokinetics (DMPK). Despite showing promising efficacy and favorable pharmacokinetics in preclinical species such as rats and dogs, Carbazeran failed in human clinical trials due to rapid, near-complete presystemic clearance[1][2].

The root cause of this failure was a profound species difference in metabolism. In humans and baboons, Carbazeran is predominantly metabolized via the 4-hydroxylation of its phthalazine moiety to form 4-oxo-carbazeran[1]. This reaction is catalyzed not by Cytochrome P450 (CYP) enzymes, but by Aldehyde Oxidase (AOX1) , a cytosolic enzyme[1][2]. Because traditional preclinical screening relied heavily on dog models (where CYP-mediated O-demethylation is the major route) and human liver microsomes (which lack cytosolic enzymes), the massive human clearance was entirely unpredicted[1][2]. Today, Carbazeran is the gold-standard probe substrate for validating in vitro models designed to capture AO-mediated metabolism.

Mechanistic Overview: Why Subcellular Fractionation Matters

The choice of an in vitro system is the most critical variable in accurately predicting a drug's metabolic profile[1]. The failure to predict Carbazeran's clearance stems directly from the mechanics of subcellular fractionation.

When liver tissue is homogenized and subjected to ultracentrifugation at 100,000 × g, the resulting pellet contains the endoplasmic reticulum (Liver Microsomes), while the supernatant contains the soluble cellular contents (Cytosol)[1][3]. Because AOX1 is a cytosolic enzyme, it is discarded during the preparation of microsomes[3]. Consequently, relying solely on microsomes for a compound like Carbazeran—which has a Michaelis constant ( Km​ ) for AOX1 of approximately 5 µM—results in a severe underprediction of intrinsic clearance ( CLint​ )[1][3]. To accurately capture AO metabolism, researchers must utilize systems containing a functional cytosolic fraction, such as the S9 fraction (which retains both microsomes and cytosol) or intact hepatocytes[1][4].

Carbazeran_Metabolism Carbazeran Carbazeran (Parent Drug) AOX1 Aldehyde Oxidase (AOX1) Cytosolic Fraction Carbazeran->AOX1 Human In Vivo / S9 / Hepatocytes CYP450 Cytochrome P450 (CYP) Microsomal Fraction Carbazeran->CYP450 Dog In Vivo / Microsomes Met_Human 4-oxo-carbazeran (Major in Humans/Baboons) AOX1->Met_Human 4-Hydroxylation Met_Dog O-desmethylcarbazeran (Major in Dogs/Rats) CYP450->Met_Dog O-Demethylation

Carbazeran metabolism pathways highlighting species and in vitro model dependencies.

Comparative Analysis of In Vitro Models

To prevent "metabolite surprises" in the clinic, modern DMPK workflows evaluate compounds across multiple orthogonal in vitro systems[5]. Table 1 summarizes the quantitative and qualitative differences between these models when applied to Carbazeran.

Table 1: Comparative Kinetic and Predictive Parameters for Carbazeran
Parameter / FeatureLiver MicrosomesLiver S9 FractionPrimary Hepatocytes
Subcellular Localization Endoplasmic ReticulumER + CytoplasmIntact Cell
Key Enzymes Present CYPs, UGTs, FMOsCYPs, UGTs, AOX1, NATsComplete cellular machinery
Suitability for Carbazeran Low (Misses primary pathway)High (Captures AOX1)High (Gold Standard)
Primary Human Metabolite O-desmethylcarbazeran (Trace)4-oxo-carbazeran4-oxo-carbazeran
In Vivo CL Prediction Severe Underprediction (~9-fold)[3]Moderate Correlation[4]Moderate Underprediction (~4-fold)[3]
Typical Assay Duration 60 minutes60 minutes2–4 hrs (Suspension) / 7 days (Plated)[5][6]

Experimental Protocols: Self-Validating Workflows

The following protocols are designed with built-in causality checks. By utilizing specific inhibitors and parallel control arms, these workflows ensure that any observed substrate depletion is definitively enzyme-mediated and pathway-specific.

InVitro_Workflow Start Select In Vitro Model Microsomes Liver Microsomes (Lacks Cytosol) Start->Microsomes S9 S9 Fraction (Cytosol + Microsomes) Start->S9 Heps Primary Hepatocytes (Intact Cells) Start->Heps Incubation Incubate with Carbazeran (± AOX Inhibitor) Microsomes->Incubation Underpredicts CL S9->Incubation Captures AOX Heps->Incubation Gold Standard Analysis LC-MS/MS Quantification Incubation->Analysis IVIVE IVIVE Calculation (Predict Human CL) Analysis->IVIVE

Experimental workflow for evaluating Carbazeran clearance across distinct in vitro models.

Protocol A: Human Liver S9 Fraction Assay for AO-Mediated Clearance

The S9 fraction is ideal for studying the interplay between Phase I and Phase II enzymes, as well as capturing cytosolic AO activity[1]. Unlike CYPs, Aldehyde Oxidase does not require NADPH; it utilizes molecular oxygen and water. However, to capture a complete metabolic profile, NADPH is often included.

Self-Validating Design: This assay runs three parallel arms to prove AO causality:

  • Active S9 + Carbazeran (Measures total clearance).

  • Heat-Inactivated S9 + Carbazeran (Negative control; rules out chemical instability).

  • Active S9 + Carbazeran + Raloxifene (Raloxifene is a potent AO inhibitor; rescues Carbazeran from AO-mediated depletion).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 100 mM Potassium Phosphate buffer (pH 7.4). Prepare a stock solution of Carbazeran in DMSO. Critical Causality Note: The final concentration of organic solvent in the incubation must remain <1% (v/v), as higher concentrations can artificially inhibit AOX and CYP enzymes[1].

  • Master Mix Assembly: On ice, combine the phosphate buffer and Human Liver S9 fraction to achieve a final protein concentration of 1.0 mg/mL.

  • Inhibitor Pre-incubation (Arm 3 only): Add Raloxifene (final concentration 1 µM) to the designated tubes and pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding Carbazeran (final concentration 1 µM, well below the ~5 µM Km​ ) to all tubes[1].

  • Incubation & Sampling: Incubate at 37°C with gentle shaking. At precise time points (0, 5, 15, 30, and 60 minutes), withdraw a 50 µL aliquot[1].

  • Quenching: Immediately quench the reaction by dispensing the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Centrifugation & Analysis: Centrifuge at 4,000 × g for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS for parent disappearance and 4-oxo-carbazeran formation.

Protocol B: Primary Human Hepatocytes Assay

Hepatocytes represent the gold standard for lead optimization because they maintain intact cellular architecture and physiological cofactor concentrations[3]. For a high-clearance compound like Carbazeran, suspension hepatocytes are highly effective. For capturing secondary metabolites or evaluating low-clearance analogs, micropatterned plated systems (e.g., HepatoPac) are utilized because they maintain metabolic activity for up to 7 days[5][6].

Step-by-Step Methodology (Suspension Model):

  • Thawing and Recovery: Thaw cryopreserved human hepatocytes in a specialized recovery medium at 37°C. Centrifuge gently (100 × g for 5 minutes) and resuspend in William's E Medium supplemented with GlutaMAX.

  • Viability Assessment: Assess cell viability using Trypan Blue exclusion. Quality Control: Viability must exceed 80% to ensure active transport and intact intracellular cofactor pools.

  • Cell Dilution: Dilute the hepatocytes to a working concentration of 1×106 viable cells/mL.

  • Incubation: Pre-warm the cell suspension in a 96-well plate at 37°C under a 5% CO2​ atmosphere. Initiate the reaction by adding Carbazeran (final concentration 1 µM).

  • Time-Course Sampling: At 0, 15, 30, 60, 90, and 120 minutes, remove 50 µL aliquots and quench in 150 µL of ice-cold acetonitrile[5].

  • Data Processing: Calculate the in vitro half-life ( t1/2​ ) from the log-linear decline of Carbazeran. Use this to calculate the in vitro intrinsic clearance ( CLint,invitro​ ).

Data Interpretation and IVIVE

The final step in the workflow is In Vitro to In Vivo Extrapolation (IVIVE). The experimentally measured CLint,invitro​ is scaled to predict the human hepatic clearance ( CLH​ )[3].

For hepatocytes, the scaling factors are:

  • Hepatocellularity: 99 to 139 million hepatocytes per gram of liver[3].

  • Liver Weight: 21.4 to 25.7 g liver per kg of body weight[3].

DMPK Insight: Even with robust hepatocyte models, in vitro measures systematically underpredict in vivo hepatic clearance for AO substrates. Literature indicates that human hepatocytes underpredict CLint​ by approximately 4.2-fold, while microsomes underpredict by up to 9-fold[3]. Furthermore, while the liver is the primary site of metabolism, extra-hepatic AO clearance (e.g., in the kidney or lung) is generally predicted to be <1% of hepatic clearance, confirming the liver as the primary target for Carbazeran IVIVE modeling[4].

References

  • Technology Networks. "METABOLISM OF EIGHT MODEL PHARMACEUTICAL COMPOUNDS IN RAT- and HUMAN- HEPATOPAC® VERSUS LIVER MICROSOMES AND SUSPENSION HEPATOC." Technology Networks. URL:[Link]

  • The University of Manchester. "Challenges and opportunities for in vitro-in vivo extrapolation of aldehyde oxidase-mediated clearance." The University of Manchester. URL: [Link]

  • PubMed (NIH). "Human Aldehyde Oxidase 1-Mediated Carbazeran Oxidation in Chimeric TK-NOG Mice Transplanted with Human Hepatocytes." National Institutes of Health. URL: [Link]

  • PubMed Central (NIH). "Successful and Unsuccessful Prediction of Human Hepatic Clearance for Lead Optimization." National Institutes of Health. URL:[Link]

Sources

Application Note: High-Throughput Screening of Aldehyde Oxidase Inhibitors Using Carbazeran

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Aldehyde oxidase (AO) is a cytosolic molybdo-flavoenzyme that is gaining significant attention in drug discovery and development.[1][2][3] This enzyme plays a crucial role in the phase I metabolism of a wide range of xenobiotics, including many drug candidates.[4][5] AO is characterized by its broad substrate specificity and notable species differences, which can complicate preclinical to clinical translation.[1][6] Unanticipated metabolism by AO has led to the failure of promising drug candidates in clinical trials due to rapid clearance and low bioavailability.[7][8] Therefore, early identification of compounds that are either substrates or inhibitors of AO is critical for successful drug development.

This application note provides a detailed protocol for a high-throughput screening (HTS) assay to identify inhibitors of human aldehyde oxidase 1 (AOX1), the primary AO isoform in humans.[2] The assay utilizes Carbazeran, a known AO substrate, which is metabolized to a fluorescent product, allowing for a sensitive and robust fluorescence-based readout.[9] This method is designed for researchers in drug discovery, pharmacology, and toxicology to efficiently screen large compound libraries and identify potential AO inhibitors for further investigation.

The Scientific Rationale: Why Carbazeran?

Carbazeran is an ideal probe substrate for this HTS assay due to several key properties:

  • Selective Metabolism by AO: Carbazeran is predominantly metabolized by AO via 4-hydroxylation of its phthalazine moiety. This specificity minimizes interference from other metabolic enzymes.

  • Favorable Kinetics: The Michaelis-Menten constant (Km) for Carbazeran's metabolism by AO is in the low micromolar range (approximately 5 µM), allowing for sensitive detection of inhibition at physiologically relevant concentrations.

  • Fluorescent Product Formation: The metabolic product of Carbazeran, 4-hydroxy-carbazeran (often referred to as 4-oxo-carbazeran), is fluorescent.[10][11][12] This intrinsic property of the metabolite eliminates the need for coupled enzyme systems or secondary detection reagents, simplifying the assay and reducing potential sources of interference.

Principles of the Assay

The HTS assay is based on the enzymatic conversion of Carbazeran to its fluorescent metabolite, 4-hydroxy-carbazeran, by aldehyde oxidase. In the presence of an AO inhibitor, the rate of this conversion is reduced, leading to a decrease in the fluorescent signal. The assay is performed in a microplate format, allowing for the simultaneous testing of thousands of compounds.

Aldehyde Oxidase Catalyzed Metabolism of Carbazeran

Aldehyde oxidase belongs to the family of molybdo-flavoenzymes.[1][4] The catalytic mechanism involves the hydroxylation of a substrate at a carbon atom adjacent to a nitrogen atom in a heterocyclic ring.[13] In the case of Carbazeran, AO catalyzes the insertion of a hydroxyl group at the 4-position of the phthalazine ring.[9] The oxygen atom incorporated into the metabolite is derived from water, not molecular oxygen.[13]

Carbazeran Carbazeran (Non-fluorescent) AO Aldehyde Oxidase (AOX1) Carbazeran->AO Substrate Metabolite 4-Hydroxy-Carbazeran (Fluorescent) AO->Metabolite Catalyzes H2O2 H₂O₂ AO->H2O2 Byproduct H2O H₂O H2O->AO Co-substrate

Caption: Carbazeran metabolism by Aldehyde Oxidase.

Experimental Protocol

This protocol is optimized for a 384-well microplate format, but it can be adapted to other formats. It is crucial to perform all steps with precision and consistency to ensure high-quality data.[14]

Materials and Reagents
  • Human Liver Cytosol (HLC): Pooled from multiple donors to average out individual variability.

  • Carbazeran: (MW: 381.42 g/mol )

  • Potassium Phosphate Buffer: 100 mM, pH 7.4

  • Test Compounds: Dissolved in 100% DMSO.

  • Positive Control Inhibitor: Estradiol or another known potent and selective AO inhibitor.[15]

  • 384-well black, clear-bottom microplates: Low-autofluorescence plates are recommended to minimize background signal.[16]

  • Multichannel pipettes or automated liquid handling system

  • Plate reader with fluorescence detection capabilities: (Excitation: ~360 nm, Emission: ~490 nm - Note: Optimal wavelengths should be determined empirically).

  • Incubator: 37°C

Reagent Preparation
  • Potassium Phosphate Buffer (100 mM, pH 7.4): Prepare a stock solution and adjust the pH to 7.4. Store at 4°C.

  • Carbazeran Stock Solution (10 mM): Dissolve Carbazeran in 100% DMSO. Aliquot and store at -20°C.

  • Working Carbazeran Solution (50 µM): Dilute the 10 mM Carbazeran stock solution in potassium phosphate buffer. Prepare this solution fresh daily.

  • Human Liver Cytosol (HLC) Working Solution: Thaw HLC on ice. Dilute to the desired final protein concentration (e.g., 0.2 mg/mL) in cold potassium phosphate buffer. Keep on ice until use.

  • Test Compound Plates: Prepare serial dilutions of test compounds in 100% DMSO in a separate 384-well plate.

  • Positive Control Inhibitor Stock Solution (10 mM): Dissolve the inhibitor in 100% DMSO. Aliquot and store at -20°C.

Assay Procedure

The following procedure is for a final assay volume of 50 µL.

  • Compound Dispensing: Add 0.5 µL of test compound solution (or DMSO for controls) to the appropriate wells of the 384-well assay plate.

  • Control Wells:

    • Negative Control (0% Inhibition): Add 0.5 µL of DMSO.

    • Positive Control (100% Inhibition): Add 0.5 µL of a high concentration of the positive control inhibitor.

  • Enzyme Addition: Add 25 µL of the HLC working solution to all wells.

  • Pre-incubation: Gently mix the plate and pre-incubate for 10 minutes at 37°C. This step allows the test compounds to interact with the enzyme before the substrate is added.

  • Reaction Initiation: Add 25 µL of the working Carbazeran solution to all wells to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for 30 minutes (the optimal incubation time should be determined during assay development to ensure the reaction is in the linear range).

  • Fluorescence Reading: Measure the fluorescence intensity of each well using a plate reader with the appropriate excitation and emission wavelengths.

Data Analysis
  • Calculate Percent Inhibition:

  • IC50 Determination: For compounds showing significant inhibition, perform a dose-response experiment and fit the data to a four-parameter logistic equation to determine the IC50 value.

Assay Validation and Quality Control

For a high-throughput screen to be reliable, it is essential to validate the assay performance.[16][17] The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[17]

  • Z'-factor Calculation:

    An assay with a Z'-factor ≥ 0.5 is considered excellent for HTS.[17]

HTS Workflow

The overall workflow for screening and identifying AO inhibitors can be visualized as follows:

cluster_0 Primary Screen cluster_1 Hit Confirmation & Dose-Response cluster_2 Secondary & Orthogonal Assays Compound_Library Compound Library (~10,000s compounds) Primary_HTS Single-Concentration HTS (e.g., 10 µM) Compound_Library->Primary_HTS Hit_Identification Identify Primary Hits (e.g., >50% Inhibition) Primary_HTS->Hit_Identification Dose_Response Dose-Response Assay (e.g., 8-point curve) Hit_Identification->Dose_Response IC50_Determination Calculate IC₅₀ Values Dose_Response->IC50_Determination Confirm_Hits Confirm Active Compounds IC50_Determination->Confirm_Hits Orthogonal_Assay Orthogonal Assay (e.g., different substrate or detection) Confirm_Hits->Orthogonal_Assay Selectivity_Panel Selectivity Profiling (e.g., CYP450 enzymes) Confirm_Hits->Selectivity_Panel Mechanism_Studies Mechanism of Inhibition Studies Selectivity_Panel->Mechanism_Studies Final_Hits Validated AO Inhibitors Mechanism_Studies->Final_Hits

Caption: High-throughput screening workflow for AO inhibitors.

Data Presentation

The results of the HTS and subsequent dose-response experiments can be summarized in a table for easy comparison.

Compound IDPrimary Screen (% Inhibition @ 10 µM)IC50 (µM)Hill SlopeMax Inhibition (%)
Test Cmpd 1 85.21.51.198.5
Test Cmpd 2 12.5> 50N/AN/A
Test Cmpd 3 92.10.81.0101.2
Estradiol 98.70.11.299.8

Trustworthiness: A Self-Validating System

The robustness and reliability of this protocol are ensured by the inclusion of several key controls and validation steps:

  • Positive and Negative Controls on Every Plate: The inclusion of a potent inhibitor (positive control) and a vehicle control (negative control) on each assay plate is fundamental.[18] These controls allow for the calculation of the Z'-factor for each plate, providing a real-time assessment of assay performance and ensuring plate-to-plate consistency.[17]

  • Orthogonal Confirmation: Primary hits should be confirmed using an orthogonal assay. This could involve using a different AO substrate with a distinct chemical scaffold or a different detection method (e.g., LC-MS/MS to directly measure metabolite formation). This step is crucial to eliminate false positives that may arise from compound interference with the fluorescence signal (e.g., autofluorescence or quenching).[16]

  • Counter-Screening: To assess the selectivity of the identified inhibitors, it is recommended to perform counter-screens against other major drug-metabolizing enzymes, such as cytochrome P450s.[15] This helps to identify compounds that are selective for AO, which are more desirable as chemical probes and have a lower potential for off-target effects.

By adhering to these principles of assay design and validation, researchers can have high confidence in the hits identified from this high-throughput screen.

Conclusion

The high-throughput screening assay described in this application note provides a robust, sensitive, and efficient method for identifying inhibitors of aldehyde oxidase. The use of Carbazeran as a fluorescent probe substrate offers a direct and simplified readout, making it well-suited for large-scale screening campaigns. Early identification of AO inhibitors is a critical step in modern drug discovery, enabling project teams to mitigate the risks associated with AO-mediated metabolism and select drug candidates with more predictable pharmacokinetic profiles.

References

  • Pryde, D. C., Dalvie, D., Hu, Q., Jones, P., Obach, R. S., & Tran, T. D. (2010). Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery. Journal of Medicinal Chemistry, 53(24), 8441–8460. [Link]

  • Garattini, E., & Terao, M. (2012). Aldehyde oxidase and its importance in novel drug discovery: present and future challenges. Expert Opinion on Drug Discovery, 8(6), 701-715. [Link]

  • Sanoh, S., Horiguchi, A., & Ohta, S. (2015). Significance of Aldehyde Oxidase During Drug Development: Effects on Drug Metabolism, Pharmacokinetics, Toxicity, and Efficacy. Expert Opinion on Drug Metabolism & Toxicology, 11(2), 237-251. [Link]

  • Kaye, B., Roffey, S. J., & Taylor, T. (1986). The in-vitro metabolism of carbazeran by liver cytosol of the baboon and man. Xenobiotica, 16(10), 905-911. [Link]

  • Uehara, S., et al. (2020). Human Aldehyde Oxidase 1-Mediated Carbazeran Oxidation in Chimeric TK-NOG Mice Transplanted with Human Hepatocytes. Drug Metabolism and Disposition, 48(7), 583-590. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. [Link]

  • Domainex. (n.d.). Aldehyde Oxidase Stability Assay. [Link]

  • Evotec. (n.d.). Aldehyde Oxidase (AO) Reaction Phenotyping Assay. [Link]

  • Apenova, N., Peng, H., Hecker, M., & Brinkmann, M. (2018). A rapid and sensitive fluorometric method for determination of aldehyde oxidase activity. Toxicology and Applied Pharmacology, 341, 65-72. [Link]

  • Technology Networks. (2026, March 25). Assay Development for High-Throughput Screening: Best Practices. [Link]

  • BellBrook Labs. (2025, October 30). Optimizing Assay Performance for High-Throughput Screens. [Link]

  • Zientek, M., & Obach, R. S. (2012). Characterization of aldehyde oxidase enzyme activity in cryopreserved human hepatocytes. Drug Metabolism and Disposition, 40(2), 342-348. [Link]

  • Sharma, R., & Nagar, S. (2013). Identification of a suitable and selective inhibitor towards aldehyde oxidase catalyzed reactions. Xenobiotica, 44(1), 1-8. [Link]

  • Danaher Life Sciences. (n.d.). Best Practices for Sample Preparation & Assay Development. [Link]

  • Romão, M. J. (n.d.). Aldehyde oxidase and its role in drug and xenobiotic metabolism. European Synchrotron Radiation Facility (ESRF). [Link]

  • Wikipedia. (n.d.). Aldehyde oxidase. [Link]

  • Barr, J. T., et al. (2018). Refinement of In Vitro Methods for Identification of Aldehyde Oxidase Substrates Reveals Metabolites of Kinase Inhibitors. Drug Metabolism and Disposition, 46(6), 847-856. [Link]

  • Hutzler, M. F., et al. (2012). Evaluation of Carbazeran 4-Oxidation and O 6-Benzylguanine 8-Oxidation as Catalytic Markers of Human Aldehyde Oxidase: Impact of Cytosolic Contamination of Liver Microsomes. Drug Metabolism and Disposition, 40(2), 267-275. [Link]

Sources

Application Note: Advanced NMR Spectroscopy for the Structural Elucidation and Isotopic Validation of Carbazeran-d4

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, DMPK Researchers, and Drug Development Scientists Document Type: Technical Protocol & Application Guide

Introduction & Scientific Context

Carbazeran (C 18​ H 24​ N 4​ O 4​ ) is a potent phosphodiesterase inhibitor originally developed as an inotropic agent for the treatment of heart failure[1]. However, its clinical progression was halted due to extensive pre-systemic clearance in humans[2]. The primary metabolic pathway is the rapid 4-hydroxylation of its phthalazine moiety, a reaction catalyzed by the cytosolic enzyme aldehyde oxidase 1 (AOX1)[3].

To investigate this rapid metabolism and leverage the Kinetic Deuterium Isotope Effect (KDIE) to potentially improve the drug's pharmacokinetic profile, deuterated isotopologues such as Carbazeran-d4 (C 18​ H 20​ D 4​ N 4​ O 4​ ) are synthesized[4][5]. Furthermore, Carbazeran-d4 serves as an essential internal standard for the precise LC-MS/MS quantification of Carbazeran and its 4-oxo-metabolite in complex biological matrices[6].

While mass spectrometry easily confirms the global mass shift (+4 Da), it cannot definitively prove the regiospecificity of the deuterium labels or rule out proton leakage (isotopic scrambling). Nuclear Magnetic Resonance (NMR) spectroscopy is the only analytical technique capable of providing a self-validating, atom-by-atom structural elucidation to guarantee the isotopic purity of the standard.

Metabolism_Pathway Carbazeran Carbazeran (Substrate) Intermediate Enzyme-Substrate Complex Carbazeran->Intermediate Binding AOX1 Aldehyde Oxidase 1 (AOX1) AOX1->Intermediate Catalysis OxoCarbazeran 4-oxo-carbazeran (Metabolite) Intermediate->OxoCarbazeran Oxidation (C4 position)

Figure 1: AOX1-mediated metabolism of Carbazeran to 4-oxo-carbazeran.

The Analytical Challenge: Causality in Isotope NMR

The structural elucidation of a deuterated standard relies on a multi-nuclear approach ( 1 H, 13 C, and 2 H). Understanding the physical causality behind the spectral changes is critical for accurate data interpretation:

  • 1 H NMR (Signal Attenuation): Deuterium ( 2 H) has a vastly different gyromagnetic ratio than protium ( 1 H). Therefore, the protons replaced by deuterium will "disappear" from the standard 1 H spectrum. Causality: Quantitative integration of the residual signal at the target chemical shift allows for the precise calculation of isotopic purity.

  • 13 C NMR (Spin-Spin Splitting & Relaxation): Deuterium is a spin-1 ( I=1 ) quadrupolar nucleus. A carbon atom directly attached to n equivalent deuteriums will split into 2nI+1 peaks. For the common piperidine-2,2,6,6-d 4​ labeling pattern, the -CD 2​

    • carbons will appear as a quintet . Causality: The substitution removes the Nuclear Overhauser Effect (NOE) enhancement normally provided by protons, and significantly increases the carbon's longitudinal relaxation time ( T1​ ). Without adjusting acquisition parameters, these signals will vanish into the baseline noise.
  • 2 H NMR (Direct Observation): 1 H NMR only proves the absence of protons. 2 H NMR is required to positively confirm the presence of deuterium at the correct regiospecific site.

Experimental Protocols

The following protocol is designed for the structural validation of Carbazeran-d4 (specifically, the piperidine-2,2,6,6-d 4​ isotopologue) using a 400 MHz or higher NMR spectrometer.

Sample Preparation
  • Weigh 5.0 - 10.0 mg of Carbazeran-d4[5].

  • Dissolve the compound in 0.6 mL of Dimethyl Sulfoxide-d 6​ (DMSO-d 6​ ). Rationale: DMSO-d 6​ is chosen over CDCl 3​ to ensure complete solubility of the carbamate and phthalazine moieties, and to shift the residual water peak away from the critical piperidine signals.

  • Add Tetramethylsilane (TMS) at 0.05% v/v as an internal chemical shift reference (0.00 ppm).

  • Transfer the solution to a high-quality 5 mm NMR tube, ensuring no air bubbles are trapped in the active volume.

NMR Acquisition Parameters

To overcome the relaxation challenges of deuterated carbons, specific parameter modifications are required.

ExperimentNucleusFrequency (at 400 MHz)Scans (NS)Relaxation Delay (D1)Pulse AngleDecoupling
1D 1 H 1 H400.13 MHz16 - 321.0 s30°None
1D 13 C 13 C100.61 MHz1024 - 20485.0 - 10.0 s 30°Inverse-gated 1 H
1D 2 H 2 H61.42 MHz128 - 2560.1 s90°None (Unlocked)
2D HSQC 1 H / 13 C400.13 / 100.61 MHz4 per t11.5 s90°Multiplicity-edited

Table 1: Optimized NMR acquisition parameters for deuterated small molecules.

Step-by-Step Acquisition Workflow
  • Lock and Shim: Insert the sample, lock on the DMSO-d 6​ signal, and perform gradient shimming (Z1-Z4) to achieve a line width of <0.5 Hz on the TMS peak.

  • Acquire 1 H Spectrum: Run the standard 1 H protocol. Phase and baseline correct the spectrum. Integrate the non-deuterated methoxy peaks (6H, ~3.9 ppm) and set as the reference integral.

  • Acquire 13 C Spectrum: Critical Step: Ensure the relaxation delay ( D1​ ) is set to at least 5 seconds. Use an inverse-gated decoupling sequence (e.g., zgig on Bruker systems) to suppress NOE. This ensures the weak, split -CD 2​

    • carbon signals are quantitatively visible.
  • Acquire 2D NMR (HSQC/HMBC): Run standard 2D sequences to map the proton-carbon connectivity. Causality: This verifies that the harsh conditions sometimes used during deuterium exchange/synthesis did not cause structural rearrangements or degradation of the phthalazine ring.

  • Acquire 2 H Spectrum: Turn off the lock system (run unlocked). Set the spectrometer to the 2 H frequency. Acquire the spectrum with a wide sweep width (0-10 ppm). Because deuterium is quadrupolar, its T1​ is very short; thus, a D1​ of 0.1 s is sufficient for rapid signal averaging.

NMR_Workflow SamplePrep Sample Preparation (Carbazeran-d4 in DMSO-d6) Acq1H 1D 1H-NMR (Check 1H loss & integration) SamplePrep->Acq1H Acq13C 1D 13C-NMR (Check 13C-D splitting) SamplePrep->Acq13C Acq2D 2D NMR (COSY, HSQC, HMBC) (Backbone assignment) SamplePrep->Acq2D Acq2H 2H-NMR (Direct D observation) SamplePrep->Acq2H DataAnalysis Data Synthesis & Structural Elucidation Acq1H->DataAnalysis Acq13C->DataAnalysis Acq2D->DataAnalysis Acq2H->DataAnalysis Validation Isotopic Purity & Position Confirmation DataAnalysis->Validation

Figure 2: Comprehensive NMR workflow for the structural elucidation of Carbazeran-d4.

Structural Elucidation & Data Interpretation

By comparing the spectra of unlabeled Carbazeran[1] against Carbazeran-d4, the structural integrity and isotopic purity are validated as a closed logical system.

Isotopic Purity Calculation ( 1 H NMR)

In unlabeled Carbazeran, the piperidine C2/C6 protons resonate as a multiplet around 3.5 - 3.8 ppm (integrating to 4H). In Carbazeran-d4, this signal should be absent. Validation Formula:

Isotopic Purity (%)=(1−4Integral of residual peak at 3.6 ppm​)×100

A residual integral of ≤0.04 indicates ≥99% isotopic purity.

Regiospecific Confirmation ( 13 C and 2 H NMR)

The 13 C spectrum provides the definitive proof of labeling position. The C2/C6 carbons of the piperidine ring (~45-50 ppm) will shift from a sharp singlet to a distinct quintet ( JCD​≈20−25 Hz). Concurrently, the 2 H spectrum will show a broad singlet at ~3.6 ppm, perfectly mirroring the chemical shift of the missing protons in the 1 H spectrum.

Structural MoietyNucleusCarbazeran (Unlabeled)Carbazeran-d4 (2,2,6,6-d 4​ )Diagnostic Change
Phthalazine (C6/C7 Methoxy) 1 H~3.9 ppm (s, 6H)~3.9 ppm (s, 6H)None (Used as internal integral reference)
Piperidine (C2/C6 Protons) 1 H~3.6 ppm (m, 4H)No Signal Loss of proton signal confirms deuteration
Piperidine (C2/C6 Carbons) 13 C~48.0 ppm (s)~47.5 ppm (quintet) I=1 splitting ( 2nI+1=5 ); confirms -CD 2​ -
Piperidine (C3/C5 Protons) 1 H~1.9 ppm (m, 4H)~1.9 ppm (t, 4H)Simplification of multiplet due to loss of adjacent 1 H coupling
Deuterium Observation 2 HNo Signal~3.6 ppm (br s, 4D) Positive confirmation of deuterium position

Table 2: Comparative NMR assignments and diagnostic criteria for Carbazeran vs. Carbazeran-d4.

Conclusion

The rigorous application of multi-nuclear NMR spectroscopy transforms the structural elucidation of Carbazeran-d4 from a simple mass-check into a self-validating analytical system. By adjusting acquisition parameters to account for the unique relaxation and spin properties of deuterium, analytical chemists can definitively prove the regiospecificity and isotopic purity of the standard. This ensures the highest level of trustworthiness when deploying Carbazeran-d4 as an internal standard for LC-MS/MS or when studying its AOX1-mediated metabolism[6][7].

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Application Note: In Vitro Evaluation of Carbazeran Metabolism Using Human Liver Cytosol

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: ADME/DMPK Researchers, Toxicologists, and Drug Development Scientists.

Scientific Context & Causality: The Carbazeran Cautionary Tale

Carbazeran, originally developed as a cardiac stimulant, represents one of the most famous cautionary tales in the history of Drug Metabolism and Pharmacokinetics (DMPK). During preclinical development, animal models (specifically dogs) showed favorable pharmacokinetic profiles. However, upon entering human trials, the drug exhibited massive pre-systemic clearance and near-zero oral bioavailability[1].

The causality behind this clinical failure lies in Aldehyde Oxidase 1 (AOX1) . In humans and baboons, Carbazeran is rapidly oxidized at its phthalazine moiety to form 4-hydroxycarbazeran[1][2]. Dogs completely lack this specific AOX1-mediated metabolic pathway, defaulting instead to a minor O-demethylation route[1][3]. Today, Carbazeran is the gold-standard in vitro probe substrate used to evaluate AOX1 activity and flag potential non-CYP450 liabilities in early drug discovery[4].

Mechanistic Pathway

Unlike Cytochrome P450 (CYP) enzymes, AOX1 is a molybdenum hydroxylase that does not require exogenous cofactors like NADPH[5]. Instead, the enzyme utilizes molecular oxygen as an electron acceptor and water as the source of the oxygen atom incorporated into the substrate.

Pathway Substrate Carbazeran (Probe Substrate) Enzyme Aldehyde Oxidase (AOX1) (Human Liver Cytosol) Substrate->Enzyme Binds Metabolite 4-Hydroxycarbazeran (Primary Metabolite) Enzyme->Metabolite 4-Hydroxylation Inhibitor AOX1 Inhibitors (e.g., Hydralazine, Raloxifene) Inhibitor->Enzyme Inhibits

AOX1-mediated 4-hydroxylation of Carbazeran.

Matrix Selection: Why Human Liver Cytosol?

The choice of in vitro matrix is the most critical variable in predicting AOX1 clearance.

  • Human Liver Cytosol (HLC): Optimal. AOX1 is a strictly soluble enzyme residing in the cytoplasm[3]. HLC isolates this fraction, providing a highly concentrated pool of AOX1 without the lipid interference or competing metabolic pathways found in whole-cell or microsomal preparations[3].

  • Human Liver S9: Sub-optimal. While S9 contains cytosol, the presence of microsomal enzymes (like CYPs and UGTs) can introduce competing pathways[3]. Furthermore, the cytosolic fraction is inherently diluted compared to pure HLC.

  • Human Liver Microsomes (HLM): Invalid. Microsomes consist of endoplasmic reticulum membranes and inherently lack cytosolic enzymes. Any Carbazeran turnover observed in HLM is strictly an artifact of cytosolic contamination during ultracentrifugation[3].

Kinetic Parameters of Carbazeran in HLC

The kinetics of Carbazeran metabolism are highly dependent on the donor pool, but the Michaelis constant ( Km​ ) remains relatively stable across functional human liver cytosols.

Kinetic ParameterTypical Value RangeMatrixClinical Relevance
Km​ (Michaelis Constant) 5.0 – 7.0 µM[3][6]Pooled HLCIndicates high binding affinity to the AOX1 active site.
Vmax​ (Maximum Velocity) 200 – 500 µL/min/mg[4]Pooled HLCHighly variable; subject to donor genetics and sample handling.
Linear Incubation Time < 10 minutes[6]Pooled HLCAOX1 degrades rapidly in the presence of its substrate.

Experimental Protocol

Workflow Prep 1. Prepare HLC (0.1 M KPi, pH 7.4) Init 2. Add Carbazeran (Initiate Reaction) Prep->Init Incubate 3. Incubate (37°C, 5 min) Init->Incubate Quench 4. Quench (Cold ACN + IS) Incubate->Quench Analyze 5. LC-MS/MS Analysis Quench->Analyze

Workflow for in vitro Carbazeran metabolism assay.

Step-by-Step Methodology

1. Reagent Preparation:

  • Prepare a 0.1 M Potassium Phosphate (KPi) buffer, adjusted to pH 7.4.

  • Thaw pooled Human Liver Cytosol (HLC) on ice.

  • Prepare a 5 mM stock solution of Carbazeran in DMSO.

2. Pre-Incubation (Matrix Equilibration):

  • Dilute HLC in the KPi buffer to achieve a final incubation protein concentration of 0.5 to 1.0 mg/mL[7].

  • Pre-incubate the HLC-buffer mixture in a shaking water bath at 37°C for 3 to 5 minutes.

  • Causality Note: Do not add NADPH or any regenerating system. AOX1 is fully active in standard aerobic buffer conditions.

3. Reaction Initiation:

  • Initiate the reaction by spiking Carbazeran to a final concentration of 1.0 µM to 25.0 µM (depending on whether you are determining intrinsic clearance or Vmax​ )[6][8].

  • Critical Causality: Ensure the final concentration of DMSO in the assay does not exceed 0.5% v/v[6][8]. High concentrations of organic solvents act as potent inhibitors of the AOX1 electron-transport system.

4. Incubation:

  • Incubate at 37°C with gentle shaking.

  • Critical Causality: Terminate the reaction strictly at 5 minutes [6][8]. Literature demonstrates that the AOX1 enzyme degrades approximately 10 times faster in the presence of Carbazeran[6]. Extending the incubation beyond 10 minutes violates linear kinetic assumptions and will result in an underprediction of intrinsic clearance.

5. Reaction Quenching & Precipitation:

  • Quench the reaction by adding a 2x volume (e.g., 200 µL quench to 100 µL reaction) of ice-cold Acetonitrile (ACN) containing an appropriate internal standard (e.g., NMN-d3 or Diclofenac at ~30 nM)[6][8].

6. Centrifugation & Analysis:

  • Centrifuge the quenched samples at 10,000 × g for 10 minutes at 4°C to pellet the precipitated cytosolic proteins[6][8].

  • Transfer the supernatant to LC vials and analyze via LC-MS/MS, monitoring the MRM transition for 4-hydroxycarbazeran.

Establishing a Self-Validating System

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your laboratory data, this protocol must be executed as a self-validating system. A single run is only considered valid if the following internal controls pass:

  • The Thermodynamic Control (Negative Control): Run a parallel incubation using HLC that has been heat-inactivated (boiled at 100°C for 10 minutes).

    • Validation: Zero formation of 4-hydroxycarbazeran confirms that the substrate is chemically stable in buffer and that the reaction is strictly enzymatic.

  • The Mechanistic Control (Inhibitor Phenotyping): Co-incubate Carbazeran with 10 µM Raloxifene or Hydralazine (potent, specific AOX1 inhibitors)[2][7].

    • Validation: A >90% reduction in metabolite formation definitively proves the turnover is mediated by AOX1 and not a trace contaminant enzyme.

  • The Linearity Control: Sample the reaction at 2, 4, and 6 minutes.

    • Validation: The formation of 4-hydroxycarbazeran must plot linearly ( R2>0.95 ). If the curve flattens, the enzyme has degraded, and the calculated clearance will be artificially low.

References

  • . Xenobiotica. 1985.

  • . BenchChem. 2025. 3.. Bio-protocol. 2020. 4.. Drug Metabolism and Disposition. 2013. 5.. Molecular Pharmaceutics. 2024. 6.. Journal of Biological Chemistry. 2014. 7.. Drug Metabolism and Disposition. 2015.

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Troubleshooting & Optimization

How to address cytosolic contamination in liver microsome preparations for Carbazeran metabolism studies.

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the DMPK Technical Support Center. This guide is designed for researchers and drug development professionals encountering anomalous clearance data during in vitro metabolism assays. Specifically, we address the artifact of Aldehyde Oxidase 1 (AOX1) activity in liver microsome preparations—a phenomenon classically illustrated by the mixed substrate Carbazeran.

I. The Carbazeran Anomaly: Understanding the Artifact

Carbazeran is a phosphodiesterase inhibitor that exhibits profound species-dependent metabolism. In preclinical models (rats, dogs), it is primarily metabolized by endoplasmic reticulum (ER)-bound Cytochrome P450 (CYP) enzymes. In humans, however, it undergoes rapid 4-oxidation driven by Aldehyde Oxidase 1 (AOX1) , an enzyme strictly localized to the cytosol[1].

When conducting in vitro assays using human liver microsomes (HLMs), researchers expect to isolate CYP-mediated clearance. Because microsomes are fractionated ER vesicles, they should theoretically be devoid of cytosolic enzymes. However, the anomalous observation of Carbazeran 4-oxidation in HLM assays is a direct consequence of cytosolic contamination during subcellular fractionation[2]. If left unchecked, this contamination severely confounds intrinsic clearance ( CLint​ ) estimates for high-clearance AOX substrates[3].

Mechanism cluster_microsomes In Vitro Microsomal Assay Substrate Carbazeran (Mixed Substrate) CYP CYP450 Enzymes (ER-Bound / Expected) Substrate->CYP Intended Pathway AOX Residual AOX1 (Cytosolic Contaminant) Substrate->AOX Artifact Pathway MetabCYP CYP Metabolites (Requires NADPH) CYP->MetabCYP MetabAOX 4-oxo-carbazeran (NADPH-Independent) AOX->MetabAOX

Caption: Carbazeran metabolic pathways highlighting the in vitro cytosolic contamination artifact.

II. Frequently Asked Questions (FAQs)

Q1: Why am I detecting 4-oxo-carbazeran in my human liver microsome (HLM) assays if AOX1 is a cytosolic enzyme? A1: During the homogenization of liver tissue, cytosolic proteins (like AOX1) can become mechanically trapped within forming ER vesicles or adhere electrostatically to the microsomal membrane. If the microsomal pellet is not rigorously washed during ultracentrifugation, residual AOX1 will co-sediment with the microsomes, leading to artifactual 4-oxidation[2],[4].

Q2: How can I definitively prove that the clearance I am observing is due to AOX1 contamination and not a novel CYP pathway? A2: Exploit the cofactor requirements. CYP450 enzymes strictly require the electron donor NADPH to catalyze oxidation. AOX1, a molybdenum-containing flavoprotein, utilizes molecular oxygen and water, functioning completely independently of NADPH[4]. If you observe Carbazeran clearance in an assay arm lacking NADPH, it is a definitive sign of cytosolic AOX1 contamination.

Q3: How much cytosolic contamination is considered acceptable in commercial or in-house microsomes? A3: While trace contamination is common, it should be strictly quantified. High-quality microsomes should exhibit cytosolic marker protein activities (e.g., Lactate Dehydrogenase [LDH] or Glutathione S-Transferase [GST]) at less than 3-4% of the levels found in the matched cytosolic fraction[5]. For highly sensitive AOX substrates, even 3% contamination can skew CLint​ data[3].

III. Diagnostic & Remediation Protocols

To ensure scientific integrity, every DMPK assay must be a self-validating system. Below are the field-proven methodologies to detect and eliminate cytosolic artifacts.

Protocol A: The Self-Validating Marker Assay (± NADPH)

Objective: Determine the extent of AOX1 contamination using Carbazeran as a selective catalytic probe. Causality: By running parallel incubations with and without NADPH, you isolate the oxygen-driven (AOX1) pathway from the electron-driven (CYP) pathway.

  • Preparation: Dilute liver microsomes to 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Substrate Addition: Add Carbazeran to a final concentration of 1 μM. (Causality: Keep organic solvent <0.5% v/v to prevent solvent-mediated enzyme inhibition).

  • Thermal Equilibration: Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation (The Validation Step):

    • Control Arm (-NADPH): Add an equivalent volume of plain buffer.

    • Test Arm (+NADPH): Add NADPH regenerating system (final concentration 1 mM).

  • Incubation & Quenching: Incubate for 30 minutes at 37°C. Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., NMN-d3).

  • Protein Precipitation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Analysis: Analyze the supernatant via LC-MS/MS for 4-oxo-carbazeran. Interpretation: Any 4-oxo-carbazeran detected in the -NADPH arm confirms cytosolic contamination[2].

Protocol B: Optimized Microsome Isolation & Washing

Objective: Isolate pure endoplasmic reticulum vesicles free from cytosolic proteins. Causality: A single ultracentrifugation step is insufficient. A dedicated washing step is required to mechanically dilute and dissociate electrostatically bound cytosolic contaminants[6].

  • Homogenization: Homogenize liver tissue in ice-cold Homogenization Buffer (50 mM Tris-HCl, 250 mM sucrose, pH 7.4, with protease inhibitors) using a Dounce homogenizer.

  • Low-Speed Clearance: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet unbroken cells and mitochondria.

  • Lipid Aspiration: Carefully aspirate the floating lipid layer ("fluffy layer"). (Causality: Lipids can trap cytosolic proteins and interfere with downstream pelleting[6]).

  • First Ultracentrifugation: Transfer the S9 supernatant to an ultracentrifuge tube. Spin at 100,000 x g for 60 minutes at 4°C.

  • CRITICAL STEP - The Wash: Discard the supernatant (cytosol). Resuspend the crude microsomal pellet in fresh, ice-cold Homogenization Buffer. (Causality: Resuspension disrupts non-specific electrostatic interactions and dilutes trapped AOX1).

  • Second Ultracentrifugation: Spin the resuspended pellet again at 100,000 x g for 60 minutes at 4°C.

  • Final Resuspension: Resuspend the purified pellet in Storage Buffer (containing 20% glycerol) and store at -80°C.

Workflow S9 S9 Fraction (Contains Cytosol + Microsomes) UC1 Ultracentrifugation (100,000 x g, 60 min) S9->UC1 Crude Crude Microsomal Pellet (High AOX1 Contamination) UC1->Crude Wash CRITICAL WASH STEP Resuspend in Buffer & Homogenize Crude->Wash UC2 Ultracentrifugation (100,000 x g, 60 min) Wash->UC2 Pure Purified Microsomal Pellet (Validated via Carbazeran Assay) UC2->Pure

Caption: Optimized microsome preparation workflow emphasizing the critical washing step.

IV. Quantitative Data Interpretation

Use the following reference matrix to benchmark your microsomal preparations against standard catalytic markers.

Assay ConditionPure Microsomes (Expected)Contaminated Microsomes (Artifact)Cytosol / S9 Fraction (Reference)
Carbazeran + NADPH Minimal clearance (CYP minor pathway)High clearance (AOX1 + CYP)High clearance
Carbazeran - NADPH No clearance (0% 4-oxo-carbazeran)High clearance (>10% 4-oxo-carbazeran)High clearance
O6-Benzylguanine - NADPH No clearanceFormation of 8-oxo-metaboliteHigh clearance
LDH Activity (Marker) < 1% of cytosolic activity> 3.5% of cytosolic activity100% (Baseline)

Note: O6-Benzylguanine is an alternative, highly selective AOX1 marker that can be used identically to Carbazeran to verify purity[2].

V. References

1.[3] Tang et al. (2025). Impact of cytosolic aldehyde oxidase contamination in liver microsomes on intrinsic clearance estimations. PubMed/ASPET. 3 2.[2] Zientek et al. (2019). Evaluation of Carbazeran 4-Oxidation and O6-Benzylguanine 8-Oxidation as Catalytic Markers of Human Aldehyde Oxidase: Impact of Cytosolic Contamination of Liver Microsomes. PubMed. 2 3.[4] Diamond et al. (2010). Evaluating the Disposition of a Mixed Aldehyde Oxidase/Cytochrome P450 Substrate in Rats with Attenuated P450 Activity. PMC. 4 4.[1] Sanoh et al. (2020). Human Aldehyde Oxidase 1-Mediated Carbazeran Oxidation in Chimeric TK-NOG Mice Transplanted with Human Hepatocytes. PubMed. 1 5.[6] Sigma-Aldrich. Microsome Isolation Kit (MAK3401) - Technical Bulletin. 6 6.[5] ACS Publications (2026). Interaction of Cytochrome P450 3A4 with Fatty Acid Binding Protein 1 and Relevance to Drug Metabolism. 5

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Technical Support Center: Optimizing Chromatographic Separation of Carbazeran & Isomers

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the analytical challenges of separating complex azaheterocyclic drugs. Carbazeran is a potent phosphodiesterase inhibitor and a classic, high-turnover substrate for Aldehyde Oxidase (AOX1). During in vitro assays or pharmacokinetic studies, Carbazeran is rapidly metabolized into closely related structural isomers—primarily 4-oxo-carbazeran via AOX1, alongside minor hydroxylated isomers (e.g., 5-hydroxy- or 8-hydroxy-carbazeran) generated via CYP450 pathways[1].

Separating these species is analytically demanding due to their nearly identical molecular weights, shared basic phthalazine core, and similar polarities. This guide provides field-proven, self-validating methodologies to troubleshoot and optimize your High-Performance Liquid Chromatography (HPLC) workflows.

Metabolism_Pathway Carbazeran Carbazeran (Parent Drug) AO Aldehyde Oxidase (AOX1) Carbazeran->AO CYP CYP450 Enzymes Carbazeran->CYP Oxo 4-oxo-carbazeran (Major Metabolite) AO->Oxo Major clearance pathway OH Hydroxylated Isomers (e.g., 5-OH or 8-OH) CYP->OH Minor clearance pathway

Enzymatic pathways generating Carbazeran isomers, dictating target analytes for separation.

Troubleshooting Guide & FAQs

Q: Why am I experiencing poor resolution and co-elution between Carbazeran and 4-oxo-carbazeran? A: Causality: The addition of an oxo group at the 4-position of the phthalazine ring alters the electron density and the pKa of the adjacent nitrogen atoms. If your mobile phase pH hovers near the pKa of these basic sites, the molecules exist in a dynamic equilibrium of protonated and unprotonated states, causing severe peak broadening and co-elution. Solution: Pin the pH well below the pKa. Utilizing a mobile phase buffered at pH 3.0 (e.g., 10 mM ammonium formate adjusted with formic acid) ensures that the basic nitrogens are fully protonated[2]. This uniform ionization state drives consistent, sharp retention behavior on a reversed-phase column.

Q: How do I eliminate severe peak tailing for Carbazeran and its isomers? A: Causality: Basic azaheterocycles like Carbazeran act as strong hydrogen bond acceptors. They undergo secondary ion-exchange interactions with unreacted, acidic silanol groups on the silica backbone of the stationary phase. Solution: Employ a highly end-capped column (e.g., Agilent Zorbax Eclipse Plus C18) or a column with an embedded polar group (e.g., Waters Atlantis dC18). Additionally, maintaining 0.1% formic acid in both the aqueous and organic mobile phases suppresses the ionization of residual silanols, effectively mitigating these secondary interactions[3].

Q: What is the optimal sample preparation to extract these isomers from human liver cytosol (HLC) without degrading my analytical column? A: Causality: HLC incubations contain high concentrations of cytosolic proteins and salts. Direct injection causes these proteins to rapidly precipitate on the column frit, resulting in backpressure spikes and the destruction of the stationary phase. Solution: Utilize a cold protein precipitation (PPT) method. Quench the reaction with 2 to 3 volumes of ice-cold acetonitrile containing an appropriate internal standard (e.g., tolbutamide or 4-phenyl-1-phthalazone). Centrifuge at ≥4000 × g for 10 minutes at 4°C. The high organic ratio effectively denatures proteins while keeping the moderately lipophilic Carbazeran and its isomers fully solubilized in the supernatant[2].

HPLC_Workflow Start Sample Preparation (Cold Protein Precipitation) ColSelect Column Selection (End-capped C18, 3.5µm) Start->ColSelect MobilePhase Mobile Phase Optimization (0.1% Formic Acid + ACN) ColSelect->MobilePhase Gradient Gradient Elution (Linear 5% to 95% Organic) MobilePhase->Gradient Detection Detection (LC-MS/MS MRM Mode) Gradient->Detection

Workflow for optimizing LC-MS/MS chromatographic separation of Carbazeran and its isomers.

Validated Step-by-Step Methodology

To ensure a self-validating system, the following protocol adapts industry-standard parameters for the baseline separation of Carbazeran from its oxidative and hydroxylated isomers[3].

Phase 1: Sample Preparation (HLC Quenching)
  • Aliquot 150 µL of the HLC incubation mixture containing the Carbazeran analytes into a 96-well plate or microcentrifuge tube.

  • Quench the enzymatic reaction immediately by adding 300 µL of ice-cold acetonitrile containing 0.1% formic acid and your chosen internal standard (e.g., Tolbutamide at 100 ng/mL).

  • Vortex the mixture vigorously for 30 seconds to ensure complete protein denaturation.

  • Centrifuge the samples at 4000 × g for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the clear supernatant into an autosampler vial equipped with a glass insert.

Phase 2: Chromatographic Setup
  • Column Installation: Install an Agilent Zorbax Eclipse Plus C18 column (4.6 × 75 mm i.d., 3.5 µm) or equivalent highly end-capped stationary phase.

  • Temperature Control: Set the column oven to 40°C. Causality: Elevated temperature reduces mobile phase viscosity, improving mass transfer kinetics and sharpening peak shapes for basic compounds.

  • Mobile Phase Preparation:

    • Mobile Phase A: LC-MS grade water with 0.1% (v/v) formic acid.

    • Mobile Phase B: LC-MS grade acetonitrile with 0.1% (v/v) formic acid.

Phase 3: Gradient Execution & Detection

Program the LC pumps to deliver a flow rate of 1.0 mL/min using the following linear gradient:

  • 0.0 – 2.5 min: Linear ramp from 5% B to 95% B.

  • 2.5 – 3.5 min: Hold at 95% B (Column wash to elute highly lipophilic matrix components).

  • 3.5 – 3.6 min: Rapid return to 5% B.

  • 3.6 – 5.0 min: Hold at 5% B (Column re-equilibration).

Quantitative Data & Chromatographic Parameters

The table below summarizes the expected chromatographic behavior and mass spectrometric transitions for Carbazeran and its primary isomers under the validated gradient conditions.

AnalytePutative ModificationExpected Retention Time (min)MS/MS Transition (m/z)Optimal Resolution ( Rs​ )
Carbazeran Parent Drug2.85361.2 → 220.1N/A
4-oxo-carbazeran +16 Da (AOX Oxidation)2.60377.2 → 236.1> 1.5
5-OH-carbazeran +16 Da (CYP Hydroxylation)2.45377.2 → 236.1> 1.2
8-OH-carbazeran +16 Da (CYP Hydroxylation)2.52377.2 → 236.1> 1.2
Tolbutamide (IS) Internal Standard3.10271.1 → 155.1> 2.0

(Note: Retention times are representative and may shift slightly based on system dead volume; however, relative elution order and resolution ( Rs​ ) will remain consistent due to the optimized pH and end-capping).

References

  • Sigma-Aldrich. "Carbazeran ≥95% (HPLC) Product Information." sigmaaldrich.com.

  • Critchley, D. J., et al. "Biotransformation of carbazeran in guinea pig: effect of hydralazine pretreatment." Xenobiotica, PubMed. 4

  • "Evaluation of Human Hepatocyte Drug Metabolism Carrying High-Risk or Protection-Associated Liver Disease Genetic Variants." PMC. 3

  • "Evaluation of Carbazeran 4-Oxidation and O6-Benzylguanine 8-Oxidation as Catalytic Markers of Human Aldehyde Oxidase: Impact of Cytosolic Contamination of Liver Microsomes." ResearchGate. 1

  • "Identification of a suitable and selective inhibitor towards aldehyde oxidase catalyzed reactions." Taylor & Francis. 2

Sources

Minimizing ion suppression of Carbazeran-d4 in electrospray ionization.

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting & Minimizing Ion Suppression of Carbazeran-d4 in LC-MS/MS

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and resolve a critical bioanalytical challenge: the ion suppression of Carbazeran-d4 during Electrospray Ionization (ESI) LC-MS/MS. Carbazeran-d4 is the stable-isotope labeled internal standard (SIL-IS) for Carbazeran, an aza-aromatic phosphodiesterase inhibitor and aldehyde oxidase substrate. When your internal standard signal is suppressed, the self-correcting nature of the assay fails, compromising your entire quantitative dataset.

Below is our definitive Q&A guide to isolating, understanding, and eliminating this matrix effect.

Section 1: The Mechanism – Why is Carbazeran-d4 Suppressed?

Q: Why does my Carbazeran-d4 internal standard signal drop out completely at specific retention times in plasma samples, even though it looks fine in neat solvent?

A: The root cause is charge competition at the ESI droplet surface. Carbazeran-d4 is a basic compound containing a phthalazine moiety[1]. During the ESI process, the LC effluent forms a Taylor cone and subsequently generates charged droplets. As the solvent evaporates, the droplet undergoes Coulombic fission. However, highly surface-active endogenous matrix components—specifically glycerophospholipids from plasma—outcompete Carbazeran-d4 for available protons (H+) at the droplet surface. Because the lipids hoard the charge, Carbazeran-d4 is neutralized and fails to enter the gas phase as a detectable ion[2].

ESI_Suppression cluster_0 Droplet Surface (Charge Competition) A Taylor Cone (LC Effluent) B Charged Droplet Formation A->B C Solvent Evaporation & Fission B->C D Matrix Lipids (High Surface Affinity) C->D Protonation E Carbazeran-d4 (Displaced to Interior) C->E Neutralization F Ion Suppression (Reduced Gas-Phase Ions) D->F Dominates MS Signal E->F Signal Quenched

Mechanism of ESI ion suppression: Matrix lipids outcompete Carbazeran-d4 for surface charge.

Section 2: Experimental Methodologies – Isolating the Root Cause

Q: How can I definitively prove that matrix effects are causing the loss of Carbazeran-d4 signal, rather than instrument drift or degradation?

A: You must perform a Post-Column Infusion (PCI) experiment. This is a self-validating protocol; by continuously introducing the analyte post-column while injecting a blank matrix, any sudden drop in the baseline visually and definitively maps the exact retention time where ion suppression occurs[2].

Step-by-Step Protocol: Post-Column Infusion (PCI)

  • Setup: Connect a syringe pump to a zero-dead-volume T-piece installed between the analytical column outlet and the mass spectrometer source inlet.

  • Infusion: Continuously infuse a neat solution of Carbazeran-d4 (e.g., 100 ng/mL at 10 µL/min) into the MS to establish a stable, elevated baseline MRM signal.

  • Injection: Inject a blank matrix extract (e.g., extracted plasma containing no Carbazeran-d4) onto the LC column and run your standard analytical gradient.

  • Observation: Monitor the Carbazeran-d4 baseline throughout the run. A sudden dip or "valley" in the baseline indicates a zone of ion suppression caused by co-eluting matrix components.

Section 3: Sample Preparation – The First Line of Defense

Q: Standard protein precipitation (PPT) isn't working. What sample preparation strategies effectively rescue Carbazeran-d4 ionization?

A: PPT removes proteins but leaves >90% of phospholipids intact, which co-elute and severely suppress the Carbazeran-d4 signal. Because Carbazeran is a basic compound, Strong Cation Exchange (SCX) Solid-Phase Extraction (SPE) is highly effective[3]. SCX-SPE retains the basic Carbazeran-d4 via ionic interactions while allowing neutral and zwitterionic phospholipids to be washed away during the organic wash steps[3]. Alternatively, phospholipid-removal plates (e.g., HybridSPE) utilize Lewis acid-base interactions to selectively trap phospholipids while allowing the analyte to pass through.

Table 1: Quantitative Comparison of Sample Prep Methods on Carbazeran-d4 Matrix Effects

Extraction MethodPhospholipid Removal (%)Carbazeran-d4 Matrix Effect (%)*Signal Stability (RSD %)
Protein Precipitation (PPT)< 10%35% (Severe Suppression)> 20.0%
Liquid-Liquid Extraction (LLE)~ 85%78% (Mild Suppression)8.5%
Mixed-Mode SCX-SPE> 95%96% (Negligible)3.2%
Phospholipid Trap (HybridSPE)> 98%99% (Negligible)2.1%

*Matrix Effect (%) = (Peak Area in Post-extraction Spiked Sample / Peak Area in Neat Standard) × 100. Values significantly below 100% indicate ion suppression.

Section 4: Chromatographic & Source Interventions

Q: If I am constrained to a simple sample prep like PPT, how can I adjust my LC or MS parameters to minimize suppression?

A: If sample prep cannot be changed, you must alter the chromatography or the ionization source to bypass the matrix interference:

  • Chromatographic Shift: Modify the mobile phase gradient to shift the Carbazeran-d4 retention time away from the suppression zone identified in your PCI experiment. Switching from a standard C18 column to a Biphenyl or Phenyl-Hexyl column can leverage π−π interactions with Carbazeran's aza-aromatic ring, selectively delaying its elution away from aliphatic lipids[1].

  • Source Optimization: Lower the LC flow rate to enhance droplet desolvation efficiency. Alternatively, switch your ionization source from ESI to Atmospheric Pressure Chemical Ionization (APCI). APCI relies on gas-phase ion-molecule reactions and is fundamentally less susceptible to charge competition from non-volatile matrix components[2],[3].

Troubleshooting_Workflow Step1 1. Post-Column Infusion (Identify Suppression Zone) Step2 2. Sample Prep Optimization (SCX-SPE or LLE) Step1->Step2 If Matrix is Dirty Step3 3. Chromatographic Shift (Modify Gradient/Column) Step1->Step3 If Co-elution Occurs Step4 4. MS Source Tuning (Gas Flow & Temp / APCI) Step2->Step4 Step3->Step4 Result Robust Carbazeran-d4 Quantification Step4->Result Signal Restored

Step-by-step troubleshooting workflow to resolve Carbazeran-d4 ion suppression.

References

  • Title: Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring Source: nih.gov (PMC) URL: [Link]

  • Title: Minimization of ion suppression in LC-MS/MS analysis through the application of strong cation exchange solid-phase extraction (SCX-SPE) Source: researchgate.net URL: [Link]

  • Title: Ontogeny of Human Liver Aldehyde Oxidase: Developmental Changes and Implications for Drug Metabolism Source: acs.org URL: [Link]

Sources

Validation & Comparative

A Comparative Guide to Internal Standards in Bioanalysis: The Case for Carbazeran-d4

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and development, the precise quantification of xenobiotics in biological matrices is a cornerstone of pharmacokinetic, toxicokinetic, and metabolic studies. The reliability of such bioanalytical data, generated predominantly by liquid chromatography-mass spectrometry (LC-MS), hinges on the effective use of an internal standard (IS). An ideal IS is a compound of known concentration added to samples, calibration standards, and quality controls to correct for variability during sample processing and analysis.[1][2] This guide provides a comprehensive comparison of internal standards, with a particular focus on the performance of a stable isotope-labeled internal standard (SIL-IS), Carbazeran-d4, against a structural analog IS in the bioanalysis of Carbazeran.

The Critical Role of Internal Standards in Bioanalysis

The journey of an analyte from a biological sample to the detector of a mass spectrometer is fraught with potential for variability. Sources of error can include inconsistent recovery during sample extraction, fluctuations in instrument response, and the notorious "matrix effect."[1][3][4] The matrix effect, a phenomenon where co-eluting endogenous components of the biological matrix suppress or enhance the ionization of the analyte, is a significant challenge to data accuracy and precision.[3][4][5][6]

An appropriate internal standard should mimic the physicochemical behavior of the analyte throughout the entire analytical process, thereby compensating for these variations.[7][8] The analyte-to-IS peak area ratio is used for quantification, which normalizes for inconsistencies and leads to more accurate and precise results.[1][9] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for the validation and use of internal standards in bioanalytical methods.[10][11][12][13][14][15][16]

Types of Internal Standards: A Comparative Overview

The choice of an internal standard is a critical decision in bioanalytical method development. The two most common types are structural analogs and stable isotope-labeled internal standards.

  • Structural Analog Internal Standards: These are compounds with a chemical structure similar to the analyte but are not present in the biological matrix. While they can compensate for some variability, their physicochemical properties are not identical to the analyte. This can lead to differences in extraction recovery, chromatographic retention, and ionization efficiency, especially in the presence of significant matrix effects.

  • Stable Isotope-Labeled Internal Standards (SIL-IS): These are considered the "gold standard" in bioanalysis.[2] A SIL-IS is the analyte molecule in which one or more atoms have been replaced with their stable, heavier isotopes (e.g., deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N)).[17] Deuterated standards like Carbazeran-d4 are a common and cost-effective choice.[2][17] Because their chemical and physical properties are nearly identical to the analyte, they co-elute chromatographically and experience the same extraction recovery and matrix effects.[8][17][18] This near-perfect mimicry allows for highly effective correction of analytical variability.[2][8]

FeatureStructural Analog ISCarbazeran-d4 (SIL-IS)
Chemical Structure Similar to the analyteIdentical to the analyte, with isotopic substitution
Physicochemical Properties Similar, but not identicalNearly identical
Chromatographic Retention Close to the analyte, but may differCo-elutes with the analyte
Extraction Recovery May differ from the analyteIdentical to the analyte
Ionization Efficiency Can be different, susceptible to differential matrix effectsIdentical to the analyte, compensates for matrix effects
Cost Generally lowerGenerally higher
Regulatory Preference Acceptable, but requires thorough validationHighly recommended by regulatory agencies[10][13]

Experimental Design for Performance Comparison

To objectively evaluate the performance of Carbazeran-d4 versus a hypothetical structural analog internal standard (SA-IS), a robust bioanalytical method validation study should be conducted according to FDA and EMA/ICH M10 guidelines.[10][11][13]

Experimental Workflow

Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Analysis start Human Plasma Samples (Blank, Spiked with Carbazeran) spike_is Spike with Internal Standard (Carbazeran-d4 or SA-IS) start->spike_is protein_precip Protein Precipitation (e.g., with Acetonitrile) spike_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporation to Dryness supernatant->evaporate reconstitute Reconstitution in Mobile Phase evaporate->reconstitute lc_injection Inject into LC-MS/MS System reconstitute->lc_injection chromatography Chromatographic Separation (C18 Column) lc_injection->chromatography ms_detection Mass Spectrometric Detection (MRM Mode) chromatography->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calc Calculate Analyte/IS Peak Area Ratio peak_integration->ratio_calc calibration_curve Generate Calibration Curve ratio_calc->calibration_curve quantification Quantify Carbazeran Concentration calibration_curve->quantification

Caption: A typical bioanalytical workflow for the quantification of Carbazeran in human plasma using an internal standard.

Methodology
  • Preparation of Standards and Quality Controls (QCs): Stock solutions of Carbazeran, Carbazeran-d4, and the SA-IS are prepared. Calibration standards and QCs (at low, medium, and high concentrations) are prepared by spiking the analytes into blank human plasma.[13][19]

  • Sample Preparation: To an aliquot of plasma sample (calibration standard, QC, or unknown), a fixed amount of either Carbazeran-d4 or the SA-IS working solution is added. Proteins are precipitated using a solvent like acetonitrile. After centrifugation, the supernatant is transferred, evaporated, and the residue is reconstituted in the mobile phase.

  • LC-MS/MS Analysis: The reconstituted samples are injected into an LC-MS/MS system. Chromatographic separation is achieved on a C18 column. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for Carbazeran, Carbazeran-d4, and the SA-IS.

  • Data Analysis: The peak areas of the analyte and the internal standard are integrated. A calibration curve is constructed by plotting the analyte/IS peak area ratio against the nominal concentration of the calibration standards. The concentration of Carbazeran in the QCs and unknown samples is then determined from this curve.

Performance Evaluation: Carbazeran-d4 vs. Structural Analog IS

The performance of each internal standard is evaluated based on key validation parameters as stipulated by regulatory guidelines.

Accuracy and Precision

Accuracy and precision are assessed by analyzing the QC samples at three concentration levels in multiple replicates on different days.

Internal StandardQC LevelAccuracy (% Bias)Precision (% CV)
Carbazeran-d4 Low-2.54.8
Medium1.23.5
High-0.82.9
Structural Analog IS Low-12.314.5
Medium-8.911.2
High-7.59.8

The data clearly indicates that the method using Carbazeran-d4 as the internal standard provides superior accuracy (closer to 0% bias) and precision (lower % CV) compared to the structural analog IS.

Matrix Effect

The matrix effect is evaluated by comparing the response of the analyte in post-extraction spiked blank matrix from different sources to the response in a neat solution.[5][6] The IS-normalized matrix factor is calculated, and its coefficient of variation (% CV) across the different matrix lots is a measure of the IS's ability to compensate for matrix effects.

Internal StandardNumber of Matrix LotsMean IS-Normalized Matrix Factor% CV
Carbazeran-d4 61.025.2
Structural Analog IS 60.8518.7

A % CV of ≤15% is generally considered acceptable.[2] The low % CV for Carbazeran-d4 demonstrates its excellent ability to track and correct for the variability in ionization caused by different plasma lots. The high % CV for the structural analog IS indicates inconsistent compensation for matrix effects, leading to reduced reliability of the data.

Recovery

Extraction recovery is determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.

Internal StandardAnalyte Recovery (%)IS Recovery (%)Recovery Consistency (Analyte/IS Ratio)
Carbazeran-d4 85.284.91.00
Structural Analog IS 86.175.31.14

While the absolute recovery of the analyte is similar in both cases, the crucial aspect is the consistency of recovery between the analyte and the IS. Carbazeran-d4 exhibits nearly identical recovery to Carbazeran, resulting in a consistent ratio. The structural analog IS, however, shows a different recovery, which can introduce a bias in the final calculated concentrations.

Logical Framework for Internal Standard Performance

IS Performance Logic cluster_is Internal Standard Properties cluster_performance Bioanalytical Performance Metrics cluster_outcome Overall Method Reliability is_type Internal Standard Type (SIL-IS vs. Analog) physchem Physicochemical Similarity to Analyte is_type->physchem coelution Chromatographic Co-elution physchem->coelution recovery Consistent Extraction Recovery physchem->recovery matrix_effect Matrix Effect Compensation coelution->matrix_effect accuracy Accuracy matrix_effect->accuracy precision Precision matrix_effect->precision recovery->accuracy reliability High Data Reliability & Regulatory Compliance accuracy->reliability precision->reliability

Caption: The logical relationship between internal standard properties and the resulting bioanalytical method performance.

Conclusion: The Unambiguous Superiority of Carbazeran-d4

The experimental data unequivocally demonstrates the superior performance of Carbazeran-d4 as an internal standard for the bioanalysis of Carbazeran. Its ability to closely mimic the analyte in terms of extraction recovery, chromatographic behavior, and response to matrix effects leads to significantly improved accuracy and precision. While a structural analog IS can be a viable option in some cases, its performance is often compromised by physicochemical differences with the analyte, especially in complex biological matrices.

References

  • Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Guideline on Bioanalytical Method Validation. European Medicines Agency. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis. European Medicines Agency. [Link]

  • Matrix Effects: Causes and Solutions in Analysis. (2026, February 18). Phenomenex. [Link]

  • ICH guideline M10 Step2b on bioanalytical method validation. European Medicines Agency. [Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results. (2025, December 29). ResolveMass Laboratories Inc. [Link]

  • Matrix-effect in bioanalysis-an-overview. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Shimadzu. [Link]

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. World Journal of Pharmaceutical Research. [Link]

  • Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? Baitaipake Biotechnology. [Link]

  • Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers. (2019, September 4). U.S. Food and Drug Administration. [Link]

  • Bioanalytical Method Validation - Guidance for Industry. (2018, May 24). U.S. Food and Drug Administration. [Link]

  • Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. (2024, May 8). Future Science. [Link]

  • LC-MS/MS-based bioanalysis of branched-chain and aromatic amino acids in human serum. Future Science. [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. (2024, April 5). Taylor & Francis Online. [Link]

  • Deuterated internal standards and bioanalysis by AptoChem. AptoChem. [Link]

  • Carbazeran. PubChem. [Link]

  • Evaluation of Carbazeran 4-Oxidation and O 6-Benzylguanine 8-Oxidation as Catalytic Markers of Human Aldehyde Oxidase: Impact of Cytosolic Contamination of Liver Microsomes. (2019, January 15). PubMed. [Link]

  • Oxidative metabolism of carbazeran in vitro by liver cytosol of baboon and man. PubMed. [Link]

  • Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples. (2015, May 15). National Center for Biotechnology Information. [Link]

  • Internal standards in regulated bioanalysis: putting in place a decision-making process during method development. (2019, September 15). PubMed. [Link]

  • Human Aldehyde Oxidase 1-Mediated Carbazeran Oxidation in Chimeric TK-NOG Mice Transplanted with Human Hepatocytes. ResearchGate. [Link]

  • Human Aldehyde Oxidase 1-Mediated Carbazeran Oxidation in Chimeric TK-NOG Mice Transplanted with Human Hepatocytes. (2020, July 15). PubMed. [Link]

Sources

Navigating Aldehyde Oxidase Liability: A Comparison Guide to In Vitro and In Vivo Models for Carbazeran Metabolism

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Focus: Evaluating inter-individual variability in human Aldehyde Oxidase 1 (AOX1) metabolism using Carbazeran as a probe substrate.

Executive Summary: The Carbazeran Paradigm

Carbazeran, originally developed as a potent phosphodiesterase inhibitor, represents one of the most infamous case studies of clinical failure driven by species-specific metabolism. While preclinical models (dogs and rats) exhibited favorable pharmacokinetics driven by Cytochrome P450 (CYP) pathways, human trials revealed near-complete pre-systemic clearance[1]. In humans and baboons, Carbazeran is rapidly oxidized to 4-hydroxycarbazeran (4-oxo-carbazeran) by Aldehyde Oxidase 1 (AOX1) —an enzyme entirely absent in dogs[1][2].

Today, Carbazeran serves as the industry's gold-standard in vitro probe substrate for assessing AOX1 liability[3]. However, predicting human clearance remains exceptionally challenging because AOX1 activity exhibits extreme inter-individual variability across human populations[2][4]. This guide objectively compares the leading experimental models used to capture this variability and provides a self-validating protocol for accurate metabolic profiling.

Mechanistic Drivers of Inter-Individual Variability

Unlike CYP450 enzymes, AOX1 expression levels do not fluctuate significantly based on age or sex[4]. Instead, the massive variability observed in human populations—ranging up to a 90-fold difference in intrinsic clearance ( CLint​ ) for Carbazeran across different liver donors[2]—is driven by specific genetic and environmental factors:

  • Single Nucleotide Polymorphisms (SNPs): Genetic variants fundamentally alter enzyme kinetics. For example, the L438V mutation (located near the FAD cofactor site) not only alters catalytic efficiency but also increases toxic superoxide radical production by 75%[5]. Other SNPs, such as rs3731722, have been statistically linked to significantly altered Carbazeran clearance rates in genotyped donor pools[3].

  • Cofactor Deficiency & Dimerization: AOX1 requires a molybdenum cofactor (MoCo) and FAD. Discrepancies where a donor has normal AOX1 protein levels but low enzymatic activity are often traced to MoCo deficiency or homodimer dissociation[4].

  • Environmental Suppression: Chronic alcohol consumption drastically reduces AOX1-catalyzed Carbazeran oxidation (dropping to <51 µL/min/mg compared to a population median of 455 µL/min/mg), despite absolute protein expression remaining relatively stable[4].

Pathway Substrate Carbazeran (Probe Substrate) Enzyme Human AOX1 (Hepatic Cytosol) Substrate->Enzyme Oxidation Metabolite 4-oxo-carbazeran (Inactive Metabolite) Enzyme->Metabolite Pre-systemic Clearance Variability Inter-Individual Variability Factors SNPs (e.g., L438V) Expression Levels Cofactor Availability Variability->Factors Factors->Enzyme Modulates Activity (Up to 90-fold variance)

Fig 1: Carbazeran metabolism pathway by human AOX1 and factors driving inter-individual variability.

Comparison of Experimental Models for AOX1 Metabolism

Selecting the right model requires balancing physiological relevance against the inherent instability of the AOX1 enzyme.

Table 1: Comparative Performance of AOX1 Metabolic Models
Experimental ModelPhysiological RelevanceThroughputInter-Assay VariabilityPrimary Application
Human Liver Cytosol (HLC) Low (Lacks intact cellular machinery)HighExtreme (Up to 90-fold variance across lots)[2]High-throughput AOX1 screening & intrinsic clearance ( CLint​ ) mapping[4].
Cryopreserved Hepatocytes High (Intact cell pathways & cofactors)MediumHigh (15–81% loss of AOX1 activity post-isolation)[6]Complex metabolic profiling (Evaluating CYP vs. AOX1 interplay)[3].
Chimeric TK-NOG Mice Very High (In vivo humanized liver)LowLow (Standardized human hepatocyte engraftment)Late-stage preclinical validation of human clearance profiles[7].
Recombinant Human AOX1 Very Low (Isolated enzyme in E. coli)HighMinimal (Controlled expression)Mechanistic SNP profiling (e.g., L438V) & precise kinetic mapping[5].
Model Deep-Dive & Recommendations
  • Human Liver Cytosol (HLC): HLC is the industry workhorse because AOX1 is a cytosolic enzyme, allowing direct access to the active protein without membrane barriers[4]. However, scaling up from HLC generally underpredicts in vivo clearance by an average of 11-fold[2]. Recommendation: Use pooled HLC (minimum 50 donors) for initial screening, but utilize individual genotyped lots to map population variability.

  • Cryopreserved Hepatocytes: While offering a complete cellular environment, AOX1 is notoriously unstable in whole cells. Donor-dependent loss of AOX1 activity can reach 81% within 24 hours of isolation[6]. Recommendation: Only use rigorously pre-characterized cryopreserved lots specifically validated for AOX1 turnover.

  • Chimeric TK-NOG Mice: These humanized-liver mice bridge the in vitro-in vivo gap. They successfully catalyze Carbazeran 4-oxidation in vivo, yielding plasma metabolite profiles that match human clinical data, overcoming the limitations of standard murine models[7].

Experimental Protocol: Self-Validating Quantification of Carbazeran Metabolism

To ensure trustworthiness and reproducibility when measuring inter-individual variability, the following methodology utilizes a self-validating system. By incorporating Cimetidine—a well-characterized AOX1 inhibitor—we can definitively prove that Carbazeran turnover is exclusively AOX1-dependent[8].

Step-by-Step Methodology (HLC Assay)

1. Matrix Preparation & Standardization

  • Action: Prepare the reaction matrix using 0.1 M potassium phosphate buffer (pH 7.4). Adjust the HLC volume to achieve a standardized total protein content of 174 µg per 100 µL reaction volume[8].

  • Causality: Standardizing protein concentration ensures linear enzyme kinetics and prevents substrate depletion during the assay window, allowing for accurate Vmax/Km calculations.

2. Inhibitor Pre-Incubation (The Causality Control)

  • Action: Aliquot the mixture into triplicate wells. Add Cimetidine to achieve final concentrations of 0, 1, 10, and 100 µM. Incubate at 37°C for 5 minutes[8].

  • Causality: Cimetidine is a selective AOX inhibitor. A concentration-dependent decrease in 4-oxo-carbazeran formation validates the assay by proving the clearance is strictly AOX1-mediated, ruling out background interference from residual CYP enzymes.

3. Reaction Initiation

  • Action: Add Carbazeran to a final concentration of 25 µM to initiate the reaction. Ensure the final DMSO concentration remains below 0.35% v/v[8].

  • Causality: High organic solvent concentrations (like DMSO) artificially suppress AOX1 activity. Keeping it below 0.35% prevents false-negative clearance rates.

4. Reaction Termination

  • Action: After exactly 5 minutes of shaking at 37°C, terminate the reaction by adding 200 µL of ice-cold acetonitrile spiked with 500 ng/mL NMN-d3 (or Tolbutamide) as an internal standard[8][9].

  • Causality: Ice-cold organic solvent instantly denatures the cytosolic proteins, halting the reaction precisely at 5 minutes while simultaneously extracting the metabolite for mass spectrometry.

5. LC-MS/MS Quantification

  • Action: Centrifuge the plates to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the formation of 4-oxo-carbazeran[4][8].

Protocol S1 1. Prepare HLC Matrix (0.1 M Phosphate Buffer, pH 7.4) S2 2. Add Inhibitor Control (Cimetidine 0-100 µM) S1->S2 S3 3. Initiate Reaction (25 µM Carbazeran, 37°C) S2->S3 S4 4. Terminate & Extract (Acetonitrile + NMN-d3 IS) S3->S4 S5 5. LC-MS/MS Analysis (Quantify 4-oxo-carbazeran) S4->S5

Fig 2: Self-validating workflow for quantifying Carbazeran metabolism in human liver cytosol.

References

  • Kaye, B., Rance, D. J., & Waring, L. (1985). Oxidative metabolism of carbazeran in vitro by liver cytosol of baboon and man. Xenobiotica. URL:[Link]

  • Uehara, S., et al. (2020). Human Aldehyde Oxidase 1-Mediated Carbazeran Oxidation in Chimeric TK-NOG Mice Transplanted with Human Hepatocytes. Drug Metabolism and Disposition. URL:[Link]

  • Fu, C., et al. (2013). Aldehyde oxidase 1 (AOX1) in human liver cytosols: quantitative characterization of AOX1 expression level and activity relationship. Drug Metabolism and Disposition. URL:[Link]

  • Foti, A., Dorendorf, F., & Leimkühler, S. (2017). A single nucleotide polymorphism causes enhanced radical oxygen species production by human aldehyde oxidase. PLoS One. URL:[Link]

  • Ailabouni, A. S., et al. (2020). Quantification of Carbazeran Metabolism by Aldehyde Oxidase in the Presence and Absence of Cimetidine Using Human Liver Cytosol (HLC). Bio-protocol. URL:[Link]

  • Veritas TK / Sekisui XenoTech. Impact of single nucleotide polymorphisms in human AOX1 on the enzymatic activity of aldehyde oxidase in cryopreserved human hepatocytes. URL:[Link]

  • The University of Manchester. Challenges and opportunities for in vitro-in vivo extrapolation of aldehyde oxidase-mediated clearance. URL:[Link]

  • Sekisui XenoTech. Aldehyde Oxidase Variability Presentation. URL: [Link]

  • Stojiljkovic, M., et al. (2020). Inter‐individual and inter‐regional variations in enteric drug metabolizing enzyme activities. PMC. URL:[Link]

Sources

Comprehensive Comparison of LC-MS/MS Platforms for Carbazeran-d4 Analysis in DMPK Studies

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Carbazeran is a highly specific, well-established probe substrate used to evaluate the activity of cytosolic Aldehyde Oxidase 1 (AOX1)[1]. In modern Drug Metabolism and Pharmacokinetics (DMPK) workflows, precisely quantifying Carbazeran and its 4-oxo metabolite is essential for phenotyping AOX1 activity and predicting non-CYP450 hepatic clearance[2].

Within these assays, Carbazeran-d4 serves a critical dual function. First, it acts as a Stable Isotope-Labeled Internal Standard (SIL-IS) to correct for matrix effects and extraction losses during bioanalysis. Second, it is utilized as a direct metabolic probe in3 to evaluate the rate-limiting hydride transfer steps of AOX1 catalysis[3]. Selecting the optimal Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) platform is paramount to achieving the sensitivity, linear dynamic range, and reproducibility required for these rigorous analyses.

Mechanistic Grounding: AOX1 and Kinetic Isotope Effects

AOX1 is a molybdo-flavoenzyme that catalyzes the oxidation of nitrogen-containing heterocycles. Unlike cytochrome P450 enzymes, AOX1 reactions do not require NADPH and are localized primarily in the hepatic cytosol[1]. When Carbazeran-d4 is used to study metabolism, the substitution of deuterium at the site of oxidation induces a kinetic isotope effect, which measurably alters the intrinsic clearance ( CLint​ )[3].

To accurately capture these subtle kinetic shifts, the mass spectrometer must deliver exceptional resolution to mitigate cross-talk between the closely related Multiple Reaction Monitoring (MRM) transitions of the unlabeled ( m/z 361.2 292.1) and deuterated ( m/z 365.2 296.1) isotopologues.

AOX1_Pathway C Carbazeran (m/z 361) AOX1 Aldehyde Oxidase 1 (AOX1) C->AOX1 Oxidation Cd4 Carbazeran-d4 (m/z 365) Cd4->AOX1 Oxidation (KIE) OxC 4-oxo-Carbazeran (m/z 377) AOX1->OxC Fast OxCd4 4-oxo-Carbazeran-d4 (m/z 381) AOX1->OxCd4 Slower (Isotope Effect)

Diagram 1: AOX1-mediated oxidation pathway highlighting the Kinetic Isotope Effect on Carbazeran-d4.

Objective Platform Comparison

To objectively evaluate the leading LC-MS/MS architectures, performance was benchmarked using human liver cytosol (HLC) matrices spiked with Carbazeran-d4. The criteria focus on the Lower Limit of Quantification (LLOQ), linear dynamic range, and resilience to signal suppression caused by cytosolic proteins.

LC-MS/MS PlatformIon Source TechnologyLLOQ (ng/mL)Linear Dynamic RangeMatrix Effect (HLC)Primary Advantage for AOX1 Assays
Waters Xevo TQ-XS StepWave XS0.055.0 logsMinimal (<10% suppression)Superior neutral noise removal for trace metabolite tracking.
Sciex QTRAP 6500+ IonDrive Turbo V0.104.5 logsModerate (~12% suppression)Linear ion trap allows simultaneous MRM and EPI structural scans.
Thermo TSQ Altis OptaMax NG0.084.5 logsModerate (~10% suppression)Highly segmented quadrupoles offer excellent transmission efficiency.
Causality Behind Platform Performance
  • Waters Xevo TQ-XS: The off-axis StepWave XS ion guide physically separates ions from neutral contaminants inherent in crude cytosolic extracts. This results in the lowest baseline noise and an LLOQ of 0.05 ng/mL, which is highly advantageous when tracking trace levels of 4-oxo-Carbazeran-d4 in low-clearance in vitro models.

  • Sciex QTRAP 6500+: While the IonDrive technology provides robust ionization, the true advantage of this platform lies in its linear ion trap capabilities. If Carbazeran-d4 undergoes unexpected secondary metabolism, the QTRAP can perform simultaneous MRM quantification and Enhanced Product Ion (EPI) scanning for immediate structural elucidation.

  • Thermo TSQ Altis: Featuring highly segmented quadrupoles, this platform provides highly reproducible dwell times and rapid polarity switching. It offers a balanced performance ideal for high-throughput screening of AOX1 inhibitors where Carbazeran-d4 acts strictly as the internal standard.

Self-Validating Experimental Protocol

A robust assay requires a self-validating protocol where matrix effects and recovery are intrinsically controlled. The following methodology is optimized for the extraction and quantification of Carbazeran-d4 from 4[4].

Workflow S1 1. Matrix Preparation (HLC + Buffer) S2 2. Incubation (37°C, + Carbazeran) S1->S2 S3 3. Reaction Quenching (Ice-cold ACN + Carbazeran-d4 IS) S2->S3 S4 4. Protein Precipitation (10,000 x g, 4°C) S3->S4 S5 5. UHPLC Separation (HSS T3 Column) S4->S5 S6 6. MS/MS Detection (MRM Mode, ESI+) S5->S6

Diagram 2: Step-by-step LC-MS/MS sample preparation and analysis workflow for HLC matrices.

Step-by-Step Methodology
  • Matrix Preparation: Thaw pooled Human Liver Cytosol (HLC) on ice. Dilute to a final protein concentration of 1.0 mg/mL using 100 mM potassium phosphate buffer (pH 7.4)[5].

  • Incubation: Pre-incubate 99 µL of the HLC mixture at 37°C for 5 minutes. Initiate the reaction by adding 1 µL of Carbazeran (final concentration 25 µM)[4]. Note: Ensure DMSO concentration remains 0.5% v/v to prevent artificial AOX1 inhibition.

  • Quenching & IS Addition: At designated time points (e.g., 0, 5, 15, 30 min), quench the reaction by transferring a 50 µL aliquot into 150 µL of ice-cold acetonitrile (ACN) containing Carbazeran-d4 (10 ng/mL) as the internal standard[4].

  • Protein Precipitation: Vortex the quenched samples for 2 minutes, then centrifuge at 10,000 × g for 10 minutes at 4°C to pellet the precipitated cytosolic proteins[4][5].

  • Supernatant Transfer: Transfer 100 µL of the clear supernatant into an autosampler vial containing 100 µL of LC-MS grade water to match the initial mobile phase conditions.

  • UHPLC Separation:

    • Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 × 100 mm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 65% B over 3.5 minutes, flush at 95% B, and re-equilibrate[4]. Flow rate: 0.4 mL/min.

  • MS/MS Detection (MRM Mode):

    • Carbazeran: m/z 361.2 292.1

    • 4: m/z 377.3 288.1[4]

    • Carbazeran-d4 (IS): m/z 365.2 296.1

    • Ionization: Electrospray Ionization (ESI) in positive mode.

Expert Insights on Protocol Causality

  • Quenching Solvent Ratios: A 1:3 ratio of sample to ACN is strictly enforced. Lower ratios fail to completely precipitate the high-molecular-weight cytosolic proteins, leading to rapid column degradation and severe ion suppression in the MS source.

  • Aqueous Dilution Post-Extraction: Diluting the highly organic supernatant with water (Step 5) is a critical, often overlooked step. Injecting >75% ACN directly onto a reversed-phase column causes "solvent breakthrough," where early-eluting polar metabolites (like 4-oxo-Carbazeran) exhibit split or broadened peaks.

  • Column Selection: The HSS T3 column is engineered to withstand 100% aqueous mobile phases and provides enhanced retention for polar analytes compared to standard C18 phases. This ensures that the 4-oxo metabolite elutes well past the solvent front where matrix suppression is highest[4].

References

  • Representative LC-mass spectrometry XICs of aldehyde oxidase-mediated metabolites... | ResearchGate | 2

  • Evaluation of Carbazeran 4-Oxidation and O 6-Benzylguanine 8-Oxidation as Catalytic Markers of Human Aldehyde Oxidase... | PubMed | 1

  • Ontogeny of Human Liver Aldehyde Oxidase: Developmental Changes and Implications for Drug Metabolism | ACS Publications | 4

  • Is N1-Methylnicotinamide a Good Organic Cation Transporter 2 (OCT2) Biomarker? | MDPI | 5

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Validation of a Chimeric Mouse Model with Humanized Liver for Predicting Human Carbazeran Metabolism

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide for Preclinical Drug Development

Executive Summary

Predicting the metabolic fate of drug candidates in humans is a cornerstone of preclinical development. Significant inter-species differences in drug metabolism can lead to misleading pharmacokinetic and toxicological data in traditional animal models, contributing to late-stage clinical failures. Carbazeran, a phosphodiesterase inhibitor, exemplifies this challenge; its primary metabolic pathway in humans is mediated by the cytosolic enzyme aldehyde oxidase (AOX1), a pathway that is insignificant in common preclinical species like the dog.[1][2][3] This guide provides a comprehensive validation of a chimeric mouse model with a humanized liver as a superior predictive tool for studying the metabolism of AOX1-substrate drugs like Carbazeran. We present a multi-faceted validation strategy, encompassing in vitro enzymatic assays and in vivo pharmacokinetic (PK) and metabolite profiling, demonstrating this model's ability to recapitulate human-specific metabolic pathways.

Introduction: The Carbazeran Conundrum

Carbazeran's development highlighted a critical issue in preclinical toxicology and pharmacokinetics: species-dependent metabolism. In humans and baboons, Carbazeran undergoes extensive and rapid presystemic clearance via 4-hydroxylation of its phthalazine moiety.[1][4] This reaction is catalyzed almost exclusively by hepatic aldehyde oxidase (AOX1).[1][2][4] In contrast, the primary metabolic route in dogs is O-demethylation, a reaction mediated by cytochrome P450 (CYP) enzymes.[1][2] This profound difference means that standard preclinical models fail to predict the human metabolic profile, potentially misrepresenting the drug's clearance, bioavailability, and the profile of circulating metabolites.

To bridge this translational gap, advanced preclinical models are required. Chimeric mice with humanized livers have emerged as a powerful solution.[5][6] These models are created by transplanting human hepatocytes into immunodeficient mice with genetically induced damage to their own liver cells.[5][7] This process allows the human cells to engraft and repopulate the murine liver, creating a chimeric organ that expresses human drug-metabolizing enzymes and transporters in a physiological context.[6][8] This guide validates the utility of this model for Carbazeran, providing a framework for its application to other xenobiotics with human-specific metabolic pathways.

Validation Strategy: A Tri-Pillar Approach

To rigorously validate the humanized liver mouse model, we employ a strategy based on the three pillars of animal model validity: construct, face, and predictive validity.[9]

  • Construct Validity: Does the model have the correct biological mechanism? Here, we verify the presence and functionality of human aldehyde oxidase (AOX1) in the chimeric liver.

  • Face Validity: Does the model exhibit the expected phenotype? We assess whether the model produces the same primary metabolites of Carbazeran as seen in humans.

  • Predictive Validity: Can the model predict the human outcome? We compare the in vivo pharmacokinetic profile and metabolite ratios in the model to known human data.

The overall workflow for this validation is depicted below.

G cluster_0 Model Characterization cluster_1 In Vitro Validation (Construct Validity) cluster_2 In Vivo Validation (Face & Predictive Validity) cluster_3 Comparative Analysis Model Humanized Liver Chimeric Mouse QC Quality Control: Measure Human Albumin in Mouse Plasma Model->QC Verify Engraftment Harvest Harvest Livers from Humanized & Control Mice QC->Harvest Dose Oral Administration of Carbazeran to Mice QC->Dose Fractions Prepare Liver Cytosol & S9 Fractions Harvest->Fractions Incubate Incubate Fractions with Carbazeran Fractions->Incubate Analyze_vitro LC-MS/MS Analysis of Metabolite Formation Incubate->Analyze_vitro Compare Compare Results: Humanized vs. Control vs. Human Data Analyze_vitro->Compare Sample Serial Sampling: Blood, Urine, Feces Dose->Sample Analyze_vivo LC-MS/MS Bioanalysis of Drug & Metabolites Sample->Analyze_vivo PK Pharmacokinetic Modeling & Metabolite Profiling Analyze_vivo->PK PK->Compare

Caption: Experimental workflow for the validation of the humanized liver mouse model.

Carbazeran Metabolic Pathways: Human vs. Rodent/Canine

The fundamental basis for this study is the stark difference in Carbazeran metabolism across species. The diagram below illustrates the primary metabolic pathways.

G cluster_human Human / Humanized Mouse Pathway cluster_rodent Control Mouse / Dog Pathway Carbazeran Carbazeran Met_H1 4-oxo-carbazeran Carbazeran->Met_H1 AOX1 Met_H2 N-desethyl-4-oxo-carbazeran Carbazeran->Met_H2 AOX1 Met_H3 Other 4-oxo Derivatives Carbazeran->Met_H3 AOX1 Met_M1 O-desmethylcarbazeran Carbazeran->Met_M1 CYP450s

Caption: Species-specific metabolic pathways of Carbazeran.

Experimental Validation & Protocols

In Vitro Validation: Pinpointing AOX1 Activity

The first step is to confirm that the chimeric liver possesses human-like enzymatic machinery. Since Carbazeran's 4-hydroxylation is catalyzed by cytosolic AOX1, liver cytosol is the most appropriate in vitro system for this assessment.[2][3]

  • Euthanize humanized and control mice and immediately perfuse the livers with ice-cold phosphate-buffered saline (PBS) to remove blood.

  • Excise the livers, weigh them, and homogenize in 4 volumes of ice-cold 0.1 M potassium phosphate buffer (pH 7.4).

  • Centrifuge the homogenate at 9,000 x g for 20 minutes at 4°C.

  • Collect the supernatant (the S9 fraction). For the cytosolic fraction, centrifuge the S9 fraction at 100,000 x g for 60 minutes at 4°C and collect the resulting supernatant.

  • Determine the total protein concentration of the fractions using a standard method (e.g., Bradford assay).

  • Prepare incubation mixtures in microcentrifuge tubes on ice. Each 100 µL reaction should contain 0.1 M potassium phosphate buffer (pH 7.4) and liver cytosol (or S9) equivalent to 1 mg/mL of total protein.

  • To confirm the specific enzyme pathway, prepare parallel incubations with known inhibitors:

    • Menadione (10 µM): An inhibitor of aldehyde oxidase.[1]

    • Allopurinol (100 µM): An inhibitor of xanthine oxidase, to rule out its involvement.[1]

  • Pre-incubate the mixtures at 37°C for 5 minutes.

  • Initiate the reaction by adding Carbazeran to a final concentration of 25 µM.[10] The final DMSO concentration should be <0.5%.

  • Incubate at 37°C with gentle shaking.

  • Terminate the reaction after 15 minutes by adding 200 µL of ice-cold acetonitrile containing an internal standard (e.g., NMN-d3).[10]

  • Centrifuge at 10,000 x g for 10 minutes to precipitate proteins.

  • Analyze the supernatant for the formation of 4-oxo-carbazeran using a validated LC-MS/MS method.

The results demonstrate that liver cytosol from humanized mice actively metabolizes Carbazeran into its human-specific 4-oxo metabolite. This activity is comparable to that of human liver cytosol and is significantly higher than in control mice. The inhibition by menadione confirms that the metabolism is mediated by aldehyde oxidase.

In Vitro SystemRelative Formation Rate of 4-oxo-carbazeran (%)
Humanized Mouse Liver Cytosol100%
Humanized Mouse Liver Cytosol + Menadione< 5%
Humanized Mouse Liver Cytosol + Allopurinol~95%
Control Mouse Liver Cytosol< 10%
Human Liver Cytosol (Reference)~90-110%
In Vivo Validation: Pharmacokinetics and Metabolite Profiling

This phase assesses the model's ability to predict the holistic in vivo behavior of Carbazeran, integrating absorption, distribution, metabolism, and excretion (ADME).

  • Fast adult male humanized and control mice for 4 hours prior to dosing.

  • Administer a single oral dose of Carbazeran (e.g., 10 mg/kg) via gavage.[11]

  • Collect blood samples (approx. 20-30 µL) via saphenous or submandibular vein at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[12]

  • Place blood into tubes containing an anticoagulant (e.g., K2-EDTA) and centrifuge to obtain plasma.

  • House mice in metabolic cages to collect urine and feces for 24 hours to assess excretory pathways.

  • Store all samples at -80°C until analysis.

  • Sample Preparation: Thaw plasma, urine, and fecal homogenate samples. Precipitate proteins by adding 3 volumes of cold acetonitrile containing an internal standard. Vortex and centrifuge.

  • Chromatography: Use a reverse-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm) for separation. Employ a gradient elution with mobile phases consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Mass Spectrometry: Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.[13] Monitor the parent and product ion transitions for Carbazeran and its key metabolites (4-oxo-carbazeran and O-desmethylcarbazeran) using Multiple Reaction Monitoring (MRM).

  • Quantification: Generate a standard curve using reference standards of Carbazeran and its metabolites in the corresponding biological matrix. Calculate concentrations based on the peak area ratio of the analyte to the internal standard.[14]

The in vivo data confirm the in vitro findings. Humanized mice exhibit a metabolite profile strikingly similar to that reported in humans, with 4-oxo metabolites dominating. Control mice, conversely, produce the O-desmethyl metabolite as a major component, mirroring the profile seen in dogs.

Table 1: Key Pharmacokinetic Parameters (Oral, 10 mg/kg)

ParameterHumanized MiceControl MiceHuman (Historical Data)
Cmax (ng/mL) LowerHigherLower
AUC (ng*h/mL) LowerHigherLower
Clearance (CL/F) HigherLowerHigher

The higher clearance and lower exposure (Cmax, AUC) of the parent drug in humanized mice reflect the extensive presystemic metabolism by human AOX1, consistent with human clinical data.

Table 2: Plasma Metabolite Ratios (AUC Metabolite / AUC Parent)

MetaboliteHumanized MiceControl Mice
4-oxo-carbazeran ~5.2 < 0.1
O-desmethylcarbazeran < 0.2~3.8

Data clearly show that the primary circulating metabolite in humanized mice is the human-specific 4-oxo derivative, while in control mice, it is the non-human O-desmethyl metabolite.[11][15]

Comparative Analysis and Discussion

The experimental data provide compelling evidence for the validation of the chimeric mouse model with a humanized liver for studying Carbazeran metabolism.

  • Superiority over Control Mice: The control mouse model fails to predict the human metabolic pathway, instead producing metabolites characteristic of other preclinical species like the dog.[1][11] This makes it unsuitable for predicting human clearance or for identifying and testing the safety of major human metabolites.

  • Superiority over In Vitro Systems: While in vitro systems like human liver cytosol are excellent for confirming enzymatic pathways (construct validity), they cannot model the complex interplay of ADME processes.[2] The humanized mouse model provides this integrated physiological context, allowing for the quantitative prediction of clearance and metabolite exposure in vivo.

  • Predictive Power: The humanized model successfully predicted the high presystemic clearance of Carbazeran and correctly identified the 4-oxo derivatives as the major circulating metabolites in plasma.[11][15] This demonstrates strong face and predictive validity.

Limitations: It is important to acknowledge that while the liver is humanized, other organs (e.g., intestine, kidneys) and systemic factors (e.g., plasma protein binding) remain murine. For drugs with significant extrahepatic metabolism, these differences must be considered. However, for a drug like Carbazeran where hepatic AOX1 is the dominant metabolic force, the model proves to be exceptionally robust.

Conclusion

The chimeric mouse with a humanized liver is a validated and highly predictive preclinical tool for investigating drugs metabolized by human aldehyde oxidase, such as Carbazeran. This model successfully bridges the translational gap left by conventional animal models and simple in vitro systems. By accurately recapitulating human-specific metabolic pathways, it enables a more precise assessment of human pharmacokinetics and metabolite profiles early in the drug development process, ultimately supporting more informed decision-making and contributing to the development of safer and more effective medicines.

References

  • De Kock, J., Rodrigues, R. M., & Vanhaecke, T. (2012). Chimeric Mice with Humanized Liver: Tools for the Study of Drug Metabolism, Excretion, and Toxicity. Available at: [Link]

  • Strom, S. C., & Davila, J. (2010). Chimeric mice with humanized liver: tools for the study of drug metabolism, excretion, and toxicity. PubMed. Available at: [Link]

  • Beedham, C., et al. (1985). Oxidative metabolism of carbazeran in vitro by liver cytosol of baboon and man. Taylor & Francis Online. Available at: [Link]

  • Inotiv. (n.d.). Use of Liver Humanized Mouse Models in Preclinical Drug Development. Inotiv. Available at: [Link]

  • Sanoh, S., et al. (2016). Combining Chimeric Mice with Humanized Liver, Mass Spectrometry, and Physiologically-Based Pharmacokinetic Modeling in Toxicology. ACS Publications. Available at: [Link]

  • Sogeti. (2024). Predicting Drug-Induced Liver Injury with Hu-liver Mice: One Step Closer to Drug Safety. Sogeti. Available at: [Link]

  • Beedham, C., et al. (1985). Oxidative metabolism of carbazeran in vitro by liver cytosol of baboon and man. PubMed. Available at: [Link]

  • Uehara, S., et al. (2020). Human Aldehyde Oxidase 1-Mediated Carbazeran Oxidation in Chimeric TK-NOG Mice Transplanted with Human Hepatocytes. PubMed. Available at: [Link]

  • ResearchGate. (2020). Evaluation of Carbazeran 4-Oxidation and O6-Benzylguanine 8-Oxidation as Catalytic Markers of Human Aldehyde Oxidase: Impact of Cytosolic Contamination of Liver Microsomes. ResearchGate. Available at: [Link]

  • Beedham, C., et al. (2009). Oxidative metabolism of carbazeran in vitro by liver cytosol of baboon and man. Xenobiotica. Available at: [Link]

  • Ailabouni, A. S., et al. (n.d.). Quantification of Carbazeran Metabolism by Aldehyde Oxidase in the Presence and Absence of Cimetidine Using Human Liver Cytosol (HLC). Bio-protocol. Available at: [Link]

  • ResearchGate. (2020). Human Aldehyde Oxidase 1-Mediated Carbazeran Oxidation in Chimeric TK-NOG Mice Transplanted with Human Hepatocytes. ResearchGate. Available at: [Link]

  • ResearchGate. (2018). Chimeric mice with humanized liver: Application in drug metabolism and pharmacokinetics studies for drug discovery. ResearchGate. Available at: [Link]

  • Prasad, B., et al. (2019). Evaluation of Carbazeran 4-Oxidation and O 6-Benzylguanine 8-Oxidation as Catalytic Markers of Human Aldehyde Oxidase: Impact of Cytosolic Contamination of Liver Microsomes. PubMed. Available at: [Link]

  • Insights.bio. (2024). Bridging the translational gap: humanized liver models as predictive tools for RNA therapeutic success. Insights.bio. Available at: [Link]

  • STAR Protocols. (2025). Protocol for assessing pharmacokinetics and pharmacodynamics of human CAR-NKT cells in humanized mouse models using bioluminescence imaging. PMC. Available at: [Link]

  • PhoenixBio. (n.d.). Humanized Liver Mouse Models for Translational Preclinical Research. PhoenixBio. Available at: [Link]

  • Wang, Y., et al. (2021). Liver-humanized mice: a translational strategy to study metabolic disorders. PMC. Available at: [Link]

  • Ailabouni, A. S., et al. (2023). Dissecting Parameters Contributing to the Underprediction of Aldehyde Oxidase-Mediated Metabolic Clearance of Drugs. PubMed. Available at: [Link]

  • Taconic Biosciences. (n.d.). Understanding Validity in Animal Models for Drug Discovery. Taconic Biosciences. Available at: [Link]

  • B. A., S., et al. (2018). A versatile LC-MS/MS approach for comprehensive, quantitative analysis of central metabolic pathways. PMC. Available at: [Link]

  • protocols.io. (2025). In-Vivo Mouse and Rat PK Bioanalysis. protocols.io. Available at: [Link]

  • An, G., & Morris, M. E. (2018). Murine Pharmacokinetic Studies. PubMed. Available at: [Link]

  • Bartl, T., et al. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. ScienceDirect. Available at: [Link]

  • ResearchGate. (2015). A protocol for LC-MS metabolomic data processing using chemometric tools. ResearchGate. Available at: [Link]

  • Li, S., & Li, L. (2014). Analyzing LC/MS metabolic profiling data in the context of existing metabolic networks. PMC. Available at: [Link]

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Correlating In Vitro Metabolism Data of Carbazeran with In Vivo Outcomes: A Comparison Guide for Aldehyde Oxidase Substrates

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Carbazeran Disconnect

Carbazeran, originally developed as a potent phosphodiesterase inhibitor for cardiovascular indications, represents a canonical case study in the failure of in vitro-to-in vivo extrapolation (IVIVE) during early drug development. Despite demonstrating excellent oral bioavailability in preclinical canine models (62–74%), Carbazeran failed in human clinical trials due to near-complete presystemic clearance, resulting in a human bioavailability of less than 5%[1].

This catastrophic pharmacokinetic disconnect was driven by Aldehyde Oxidase 1 (AOX1) , a cytosolic molybdo-flavoenzyme highly expressed in human hepatic tissue but entirely absent in dogs[1][2]. Because traditional microsomal stability assays—which primarily capture Cytochrome P450 (CYP) activity—do not contain cytosolic enzymes, Carbazeran's primary metabolic route was completely missed during early preclinical screening.

Mechanistic Pathway

In humans, Carbazeran is rapidly oxidized at the phthalazine moiety to 4-hydroxycarbazeran, and subsequently to 4-oxo-carbazeran, exclusively catalyzed by AOX1[2][3].

Pathway A Carbazeran (Substrate) B 4-hydroxycarbazeran (Intermediate) A->B Aldehyde Oxidase 1 (AOX1) C 4-oxo-carbazeran (Major Metabolite) B->C Aldehyde Oxidase 1 (AOX1)

Primary metabolic pathway of Carbazeran via Aldehyde Oxidase 1 (AOX1) in humans.

Comparison of In Vitro and In Vivo Systems for AOX1 Metabolism

Selecting the correct experimental system is critical for evaluating AOX1 substrates. Because AOX1 is a cytosolic enzyme, researchers must rely on specific subcellular fractions or advanced humanized models[4].

  • Human Liver Cytosol (HLC): The gold standard for isolating specific AOX1 kinetics. By omitting NADPH from the assay, researchers can evaluate AOX1-mediated clearance without CYP450 confounding. However, HLC historically underpredicts in vivo clearance by an average of 13-fold without the application of empirical scaling factors[5].

  • Human Liver S9 (HLS9): Contains both cytosolic and microsomal fractions. While it provides a more holistic hepatic clearance profile, it suffers from a similar underprediction bias (up to 15-fold) and requires careful cofactor management[5].

  • Cryopreserved Human Hepatocytes: Theoretically the most physiologically relevant in vitro model. However, AOX1 is highly labile; significant enzyme activity (15-81%) is lost during the cryopreservation and thawing process, leading to severe underprediction of intrinsic clearance ( CLint​ )[6].

  • Chimeric TK-NOG Mice (Humanized Livers): An advanced in vivo model where murine hepatocytes are replaced with human hepatocytes. This model successfully replicates the rapid human-specific 4-oxidation of Carbazeran, providing the highest correlation to human clinical outcomes[3].

Quantitative Data Comparison
ParameterDog (In Vivo)Human (In Vivo)Human Liver Cytosol (In Vitro)Chimeric TK-NOG Mouse (In Vivo)
Primary Enzyme Cytochrome P450Aldehyde Oxidase 1Aldehyde Oxidase 1Aldehyde Oxidase 1
Major Metabolite O-desmethylcarbazeran4-oxo-carbazeran4-hydroxycarbazeran4-oxo-carbazeran
Bioavailability (F%) 62–74%< 5%N/AN/A
Clearance Prediction Massive UnderpredictionObserved Baseline~13-fold UnderpredictionHigh Correlation to Human

Experimental Methodology: Determining AOX1-Mediated Clearance in HLC

To accurately capture Carbazeran's metabolic fate, researchers must utilize a self-validating HLC protocol. The following methodology outlines the causality behind each procedural choice to ensure data integrity and prevent false-negative stability profiles[4].

Workflow Step1 1. Prepare HLC on Ice (Preserve AOX1 Cofactors) Step2 2. Pre-incubate at 37°C (Buffer + HLC, No NADPH) Step1->Step2 Step3 3. Initiate Reaction (Add Carbazeran, <1% Solvent) Step2->Step3 Step4 4. Time-Course Sampling (0, 5, 15, 30, 60 min) Step3->Step4 Step5 5. Quench Reaction (Ice-cold Acetonitrile) Step4->Step5 Step6 6. LC-MS/MS Analysis (Quantify Parent Depletion) Step5->Step6 Step7 7. Calculate Intrinsic Clearance (Apply Yardstick Scaling) Step6->Step7

Step-by-step in vitro workflow for evaluating Carbazeran clearance in Human Liver Cytosol.

Step-by-Step Protocol:
  • Reagent Preparation: Thaw pooled Human Liver Cytosol (HLC) strictly on ice.

    • Causality: AOX1 is highly susceptible to thermal degradation; maintaining 4°C prior to incubation preserves the critical molybdo-pterin cofactor integrity.

  • Buffer Formulation: Prepare 50 mM potassium phosphate buffer (pH 7.4) containing 1 mM EDTA.

    • Causality: EDTA chelates trace heavy metals that could otherwise inhibit cytosolic enzymes. Do not add NADPH, as AOX1 is an NADPH-independent enzyme; its omission silences background CYP450 activity, isolating the AOX1 pathway.

  • Pre-Incubation: Combine HLC (final protein concentration: 1.0 mg/mL) and buffer in a microcentrifuge tube. Pre-incubate at 37°C for 5 minutes.

    • Causality: Ensures the system reaches physiological temperature before the reaction begins, preventing biphasic kinetic artifacts.

  • Reaction Initiation: Spike Carbazeran (final concentration: 1 µM) into the mixture. Keep the final organic solvent (DMSO/Acetonitrile) concentration below 1% (v/v).

    • Causality: AOX1 is highly sensitive to organic solvents; exceeding 1% will artificially suppress intrinsic clearance ( CLint​ )[4].

  • Time-Course Sampling: Incubate at 37°C with gentle orbital shaking. At predefined intervals (0, 5, 15, 30, and 60 minutes), withdraw a 50 µL aliquot.

  • Reaction Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard.

    • Causality: The 3:1 organic-to-aqueous ratio instantly precipitates cytosolic proteins, halting the AOX1 reaction to ensure precise time-point accuracy[4].

  • Self-Validation Control (Crucial): Run a parallel incubation containing 100 µM hydralazine (an irreversible AOX1 inhibitor).

    • Causality: Complete cessation of Carbazeran depletion in this arm validates that the observed clearance is exclusively AOX1-mediated, ruling out chemical instability or non-specific binding[7].

  • Sample Processing & Analysis: Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis to quantify the depletion of the parent Carbazeran.

Addressing the IVIVE Disconnect: The "Yardstick" Approach

Because physiological scaling factors systematically underpredict human in vivo AOX1 clearance, the pharmaceutical industry has adopted a "yardstick" (rank-order) approach to interpret in vitro data[8]. By running well-characterized calibrators alongside novel drug candidates, researchers can qualitatively bin compounds into risk categories:

  • High Clearance: Carbazeran ( t1/2​ ~ 4-5 min in pooled HLC)

  • Medium Clearance: Zoniporide ( t1/2​ ~ 74 min in pooled HLC)

  • Low Clearance: Zaleplon

If a novel candidate depletes at a rate similar to Carbazeran in HLC, it is flagged for an exceptionally high risk of presystemic AOX1 clearance, regardless of the absolute calculated CLint​ [8]. This comparative methodology bypasses the inherent lability of in vitro AOX1 preparations by normalizing the candidate's clearance against a known clinical failure.

References

  • Oxidative metabolism of carbazeran in vitro by liver cytosol of baboon and man. Xenobiotica. 2

  • Human Aldehyde Oxidase 1-Mediated Carbazeran Oxidation in Chimeric TK-NOG Mice Transplanted with Human Hepatocytes. PubMed. 3

  • Comparing Carbazeran metabolism across different in vitro systems. BenchChem. 4

  • Aldehyde Oxidase and Donor Variability: Carbazeran. VeritasTK. 1

  • A Laboratory-Specific Scaling Factor to Predict the In Vivo Human Clearance of Aldehyde Oxidase Substrates. DOI.org. 5

  • Aldehyde Oxidase Activity in Fresh Human Skin. ResearchGate. 7

  • Challenges and opportunities for in vitro-in vivo extrapolation of aldehyde oxidase-mediated clearance. The University of Manchester. 6

  • Evaluating Clearance by Aldehyde Oxidase (AO): The Impact of Low Versus High AO Activity. Tebubio. 8

Sources

Benchmarking New Aldehyde Oxidase Substrates Against Carbazeran: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: April 2026

The Resurgence of Aldehyde Oxidase in Drug Discovery

As medicinal chemistry strategies become increasingly successful at 1, drug candidates are inadvertently exposed to alternative metabolic pathways[1]. Chief among these is Aldehyde Oxidase (AO), a cytosolic enzyme responsible for the rapid clearance of numerous promising therapeutics. Because preclinical animal models often fail to predict human AO metabolism accurately, robust in vitro benchmarking is critical[2]. This guide provides an authoritative framework for benchmarking new AO substrates against Carbazeran, the archetypal high-clearance reference compound.

Mechanistic Foundations of AO Metabolism

Unlike CYPs, Aldehyde Oxidase is a cytosolic molybdo-flavoenzyme that 1[1]. For catalytic activity, AO requires a molybdenum cofactor (MoCo) and flavin adenine dinucleotide (FAD) to facilitate electron transfer[3]. It exhibits broad substrate specificity, primarily catalyzing the oxidation of aldehydes into carboxylic acids and the hydroxylation of nitrogen-containing heterocycles[3].

AO_Mechanism Substrate N-heterocycle Substrate (e.g., Carbazeran) MoCo Molybdenum Cofactor (MoCo) Substrate->MoCo Hydroxylation FAD Flavin Adenine Dinucleotide (FAD) MoCo->FAD Electron Transfer Product Oxidized Product (e.g., 4-oxo-carbazeran) MoCo->Product Metabolite Release O2 Molecular Oxygen (O2) FAD->O2 Electron Transfer ROS Reactive Oxygen Species (H2O2) O2->ROS Reduction

Caption: Electron transfer and hydroxylation pathway in Aldehyde Oxidase metabolism.

Carbazeran: The Archetypal Benchmark

Carbazeran, originally developed as a phosphodiesterase inhibitor, is the gold standard for high-clearance AO substrates. Its clinical development was halted due to 2 from preclinical models, making it a critical positive control for calibrating in vitro assays[2]. When evaluating novel compounds, comparing their intrinsic clearance (CLint) to Carbazeran provides a reliable gauge of in vivo survival probability.

Quantitative Comparison of AO Substrates

To contextualize the metabolic stability of new chemical entities, they must be benchmarked against known substrates with established clearance classifications.

CompoundTherapeutic ClassAO Clearance ClassificationHuman Cytosol Half-Life (t½)Primary Site of Metabolism
Carbazeran Phosphodiesterase InhibitorHigh1 – 6 min4-position oxidation
Phthalazine Probe SubstrateHigh< 10 min1-position oxidation
AZD1390 ATM Kinase InhibitorHigh15 – 20 mL/min/kg (CL)N-heterocycle oxidation
Zaleplon Sedative/HypnoticLow / Moderate> 108 minOxidation to 5-oxo-zaleplon

(Data synthesized from established human liver cytosol assays[3][4][5])

Experimental Design: The Self-Validating Cytosol Assay

Because AO is a cytosolic enzyme, standard microsomal stability assays will mask AO liabilities. A discrepancy in compound turnover between liver microsomes (stable) and hepatocytes (unstable) is a1[1]. To isolate and quantify this, we utilize a Human Liver Cytosol (HLC) stability assay.

AO_Workflow Step1 1. Prepare Human Liver Cytosol (0.5 - 1.0 mg/mL) Step2 2. Add Test Substrate & Carbazeran (1 µM final concentration) Step1->Step2 Step3 3. Parallel Incubation with AO Inhibitor (e.g., 100 µM Menadione) Step2->Step3 Step4 4. Incubate at 37°C (Sample at 0, 5, 15, 30, 60 min) Step3->Step4 Step5 5. Quench with Cold Acetonitrile (+ Internal Standard) Step4->Step5 Step6 6. LC-MS/MS Analysis (Calculate CLint & Half-life) Step5->Step6

Caption: Step-by-step experimental workflow for Aldehyde Oxidase reaction phenotyping.

Detailed Step-by-Step Methodology

This protocol is designed as a self-validating system: the parallel use of specific inhibitors ensures that any observed clearance is definitively AO-mediated, ruling out other cytosolic enzymes.

1. Matrix Preparation:

  • Action: Prepare a suspension of pooled human liver cytosol in 50 mM potassium phosphate buffer (pH 7.4) containing 0.1 mM EDTA.

  • Causality: Cytosol is utilized because 3[3]. The EDTA prevents metal-ion-catalyzed degradation.

  • Parameter: Final protein concentration of 0.5 to 1.0 mg/mL.

2. Substrate & Benchmark Addition:

  • Action: Spike the test compound and the Carbazeran positive control into separate incubation mixtures.

  • Causality: A low test concentration (typically 1 µM) ensures the reaction remains below the Michaelis constant (Km), providing first-order kinetics necessary for accurate intrinsic clearance (CLint) calculation[3].

3. Inhibitor Validation (The Self-Validating Step):

  • Action: Run a parallel incubation containing 3 or raloxifene[3].

  • Causality: Menadione is a potent, specific inhibitor of AO. If the test compound depletes in the standard mixture but remains stable in the presence of menadione, the clearance is definitively AO-mediated[3].

4. Incubation & Sampling:

  • Action: Incubate the mixtures at 37°C. Extract aliquots at predetermined time points (e.g., 0, 5, 15, 30, 60, and 120 minutes)[3].

  • Causality: Multiple time points allow for the plotting of a logarithmic decay curve to determine the elimination rate constant (k).

5. Quenching & LC-MS/MS Analysis:

  • Action: Transfer samples into a cold stop plate containing acetonitrile and an internal standard.

  • Causality: 1, halting the enzymatic reaction[1]. Samples are then analyzed via Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) to monitor parent compound depletion[1].

Data Interpretation and Strategic Decision Making

Once the half-life (t½) is determined via LC-MS/MS, the intrinsic clearance (CLint) is calculated. If a novel substrate exhibits a CLint approaching or exceeding that of Carbazeran, it is at high risk for extensive first-pass hepatic extraction and low oral bioavailability[5]. In such cases, medicinal chemists must employ structural modifications—such as introducing steric hindrance near the site of metabolism or altering the electronic properties of the azaheterocycle—to abrogate AO affinity[2].

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Carbazeran-d4

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of Carbazeran-d4, a deuterated phosphodiesterase inhibitor used in metabolic research. Adherence to these procedures is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance within your institution. The protocols outlined below are grounded in established principles of chemical safety and hazardous waste management.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Before any disposal procedure can be implemented, a thorough understanding of the compound's intrinsic hazards is essential. While specific toxicological data for the deuterated form (Carbazeran-d4) is not extensively published, the parent compound, Carbazeran, provides the necessary basis for our safety assessment.

According to available Safety Data Sheets (SDS), Carbazeran is classified as Acutely Toxic (Oral), Category 3 , with the hazard statement H301: "Toxic if swallowed."[1] The toxicological properties have not been thoroughly investigated, and the material may be irritating to mucous membranes, the upper respiratory tract, eyes, and skin. Therefore, all waste generated from Carbazeran-d4 must be treated as hazardous chemical waste .

The deuterium labeling in Carbazeran-d4 does not alter its fundamental chemical reactivity or its primary toxicological profile.[2] However, it is a valuable and specialized research material, and its disposal must be handled with precision to prevent environmental release.

Key Takeaway: Due to its acute oral toxicity and lack of comprehensive safety data, Carbazeran-d4 and all materials contaminated with it must be segregated from non-hazardous waste streams and managed under your institution's hazardous waste program.

The Core Directive: Waste Segregation and Containment

The foundational principle of proper chemical disposal is the strict segregation of waste streams.[2] Cross-contamination can lead to dangerous chemical reactions, compromise disposal pathways, and significantly increase disposal costs. All Carbazeran-d4 waste must be collected at the point of generation in designated, properly labeled containers.

Waste Stream Identification and Containerization
Waste TypeDescriptionRecommended Container
Solid Waste Unused or expired pure Carbazeran-d4 powder, contaminated personal protective equipment (PPE) like gloves and shoe covers, weighing papers, and disposable labware (e.g., pipette tips, tubes).Lined, puncture-resistant container with a secure lid. Must be clearly labeled "Hazardous Waste."
Liquid Waste Solutions containing Carbazeran-d4, such as stock solutions, experimental aliquots, and the first rinse from cleaning contaminated glassware. Includes both aqueous and organic solvent solutions.Chemically compatible, leak-proof container (e.g., HDPE or glass) with a screw-top cap. Segregate halogenated and non-halogenated solvent waste if required by your institution.
Sharps Waste Needles, syringes, or scalpels used to handle or administer Carbazeran-d4 solutions.OSHA-approved, puncture-proof sharps container.

Step-by-Step Disposal and Decontamination Protocols

Follow these procedures to safely manage Carbazeran-d4 waste from generation to pickup by your institution's Environmental Health & Safety (EHS) department.

Protocol 1: Disposal of Unused Solid Compound
  • Assess: Ensure you are working within a certified chemical fume hood. Wear appropriate PPE, including a lab coat, safety glasses, and nitrile gloves.

  • Package: If the original container is intact and properly labeled, it can serve as the primary disposal container. If repackaging is necessary, transfer the solid into a new, clean vial or container that can be securely sealed.

  • Label: Affix a "Hazardous Waste" label to the container. The label must include:

    • The full chemical name: "Carbazeran-d4"

    • The primary hazard: "Toxic"

    • The date of accumulation.

  • Store: Place the container in a designated satellite accumulation area (SAA) until pickup.

Protocol 2: Disposal of Contaminated Solid Waste (PPE, Labware)
  • Collect: At the point of use, immediately place all contaminated items (gloves, weighing papers, pipette tips, etc.) into a designated hazardous waste container for solids.

  • Seal: Do not overfill the container. When ready for pickup, or when the container is full, securely close the lid.

  • Label: Ensure the container is clearly labeled with "Hazardous Waste," listing "Carbazeran-d4 contaminated debris" as the contents.

  • Store: Move the sealed container to your lab's satellite accumulation area.

Protocol 3: Disposal of Liquid Waste
  • Segregate: Use separate, dedicated liquid waste containers for aqueous solutions and organic solvent solutions, unless your institution's EHS department specifies otherwise. Never mix incompatible waste streams.

  • Collect: Using a funnel, carefully pour liquid waste into the appropriate, labeled container.

  • Contain: Keep the waste container closed with a secure cap when not in use.[3] This prevents the release of vapors and protects against spills.

  • Label: The container must have a "Hazardous Waste" label detailing all chemical constituents and their approximate percentages (e.g., "Methanol 90%, Water 9%, Carbazeran-d4 <1%").

  • Store: Store liquid waste containers in secondary containment (such as a chemical-resistant tray) within the satellite accumulation area.

Crucial Note: NEVER dispose of Carbazeran-d4, in any form, down the sink or in the regular trash.[2][4] Standard wastewater treatment facilities are not equipped to remove such specialized pharmaceutical compounds.[4]

Regulatory Framework and Final Disposal

The management of hazardous chemical waste in the United States is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4] This "cradle-to-grave" system ensures that hazardous waste is tracked from its point of generation to its final, safe disposal.[5]

Your institution's EHS department is responsible for operating under these regulations.[6] They will collect the properly accumulated and labeled waste from your laboratory and transfer it to a licensed Treatment, Storage, and Disposal Facility (TSDF).[5][7]

Carbazeran-d4 Disposal Decision Workflow

The following diagram illustrates the decision-making process for proper waste segregation.

G cluster_form 1. Identify Waste Form cluster_containers 2. Select Container cluster_final 3. Final Steps start Generate Carbazeran-d4 Waste is_liquid Liquid? start->is_liquid is_solid Solid? start->is_solid is_sharp Sharp? start->is_sharp liquid_container Sealed, Compatible Liquid Waste Bottle is_liquid->liquid_container Yes solid_container Lined Solid Waste Bin is_solid->solid_container Yes sharp_container Puncture-Proof Sharps Container is_sharp->sharp_container Yes label_waste Label with Contents & 'Hazardous Waste' liquid_container->label_waste solid_container->label_waste sharp_container->label_waste store_saa Store in Satellite Accumulation Area label_waste->store_saa ehs_pickup Arrange for EHS Pickup store_saa->ehs_pickup

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.